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  • Product: N-butyl-1-methylhydrazinecarbothioamide
  • CAS: 21198-52-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Supramolecular Architecture of N-butyl-1-methylhydrazinecarbothioamide: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Context Thiosemicarbazides and their derivatives are highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Context

Thiosemicarbazides and their derivatives are highly privileged pharmacophores in medicinal chemistry, recognized for their broad-spectrum antiviral, antibacterial, and antineoplastic activities[1]. The biological efficacy of these molecules is intrinsically linked to their solid-state conformations, which dictate their capacity for target protein binding and transition metal chelation[1].

This whitepaper provides an in-depth crystallographic analysis guide for N-butyl-1-methylhydrazinecarbothioamide (CAS: 21198-52-7)[2]. Structurally, this compound presents a fascinating dichotomy: a rigid, highly polar, hydrogen-bond-donating thiourea core coupled with a flexible, hydrophobic N-butyl tail. Understanding how these competing physicochemical properties resolve in the crystal lattice is critical for rational drug design and formulation development.

Experimental Methodologies: A Self-Validating System

To achieve a high-resolution structural model, the experimental workflow must be treated as a self-validating system where thermodynamic control during crystal growth directly translates to the precision of the final electron density map.

Protocol A: Thermodynamic Crystallization via Slow Evaporation

Causality Insight: The presence of the hydrophobic butyl chain disrupts the isotropic hydrogen-bonding networks typical of unsubstituted thiosemicarbazides[3]. A binary solvent system is required to balance the solubility of the amphiphilic domains, ensuring slow, defect-free nucleation.

  • Purity Verification: Confirm compound purity (>95%) via HPLC and NMR. Trace impurities act as rogue nucleation sites, leading to twinned or microcrystalline lattices.

  • Solvent Screening: Prepare a binary solvent mixture of Methanol and Dichloromethane (1:1 v/v). Methanol solvates the polar hydrazinecarbothioamide core, while dichloromethane accommodates the butyl chain.

  • Dissolution & Filtration: Dissolve 50 mg of the compound in 5 mL of the solvent mixture. Filter the solution through a 0.22 μm PTFE syringe filter into a pristine borosilicate glass vial to eliminate particulate matter.

  • Controlled Evaporation: Puncture the vial septum with a single 20G needle. This restricts the vapor diffusion rate, shifting the crystallization kinetics from kinetic trapping to thermodynamic control. Incubate in a vibration-free environment at a stable 20°C.

  • Harvesting: After 7–14 days, harvest single crystals exhibiting sharp optical extinction under polarized light, indicating a highly ordered internal lattice.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition

Causality Insight: Data collection at cryogenic temperatures is non-negotiable. It minimizes thermal diffuse scattering and allows for the direct determination of hydrogen atom positions, which is critical for validating the tautomeric state (thione vs. thiol) of the molecule[4].

  • Crystal Mounting: Select a crystal with optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm). Mount it on a MiTeGen loop using perfluoropolyether oil. The oil prevents solvent evaporation and prevents ice ring formation during flash-cooling.

  • Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen gas cryostat.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting detector. Collect a full sphere of data using continuous ω and φ scans to ensure high redundancy and completeness.

  • Structure Solution: Integrate reflections and apply empirical absorption corrections (multi-scan method). Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL).

Workflow N1 Compound Purification N2 Solvent Screening N1->N2 N3 Slow Evaporation (Thermodynamic) N2->N3 N4 SCXRD Data Collection (100K) N3->N4 N5 Structure Solution & Refinement N4->N5

SCXRD Experimental Workflow for N-butyl-1-methylhydrazinecarbothioamide.

Crystallographic Analysis & Structural Motifs

Molecular Geometry and Hybridization

High-resolution SCXRD analysis of thiosemicarbazide derivatives typically reveals a highly planar central linking unit. The sum of the bond angles around the nitrogen atoms approaches 360°, implying sp2 hybridization and significant electron delocalization across the N-N-C-N framework[5]. The C=S bond length (typically ~1.69 Å) confirms that the molecule predominantly exists in the thione tautomeric form in the solid state, rather than the thiol form[5].

Supramolecular Architecture

The supramolecular assembly of N-butyl-1-methylhydrazinecarbothioamide is driven by a hierarchy of intermolecular forces. The terminal amine and amide groups act as robust hydrogen bond donors, leading to a branched system of N-H···S and N-H···N interactions[3].

A hallmark motif in these structures is the formation of centrosymmetric dimers linked via reciprocal intermolecular N-H···S hydrogen bonds[5]. Because the N-butyl chain introduces significant hydrophobic bulk, it forces the crystal to adopt a corrugated 2D layer structure. The hydrophilic thiourea cores form the inner hydrogen-bonded network, while the butyl chains create an outer hydrophobic shell, interacting via van der Waals forces[3].

Hbond M1 Planar Thiourea Core (sp2 Hybridization) M2 Intramolecular H-Bonds (Ring Formation) M1->M2 M3 Intermolecular N-H···S (Centrosymmetric Dimers) M1->M3 M5 2D Corrugated Layers M3->M5 M4 Hydrophobic Butyl Packing (van der Waals) M4->M5

Hierarchical assembly of supramolecular motifs via hydrogen bonding.

Quantitative Data Summary

The following table synthesizes the expected crystallographic parameters and their structural implications for this class of compounds, serving as a benchmarking tool for quality control during refinement.

Table 1: Anticipated Crystallographic Parameters for Substituted Thiosemicarbazides

ParameterExpected Range / CharacteristicCausality / Structural Implication
Crystal System Monoclinic or TriclinicTypical for asymmetric thiosemicarbazides due to directional H-bonding[3].
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric dimers via N-H···S bonds[5].
C=S Bond Length 1.68 – 1.71 ÅIndicates double-bond character; confirms the thione tautomeric form[5].
C-N Bond Lengths 1.32 – 1.35 ÅShorter than typical single bonds, indicating sp2 hybridization and delocalization[5].
N-H···S Distance 3.25 – 3.45 ÅStrong intermolecular interactions driving the primary supramolecular motif[5].
R-factor ( R1​ ) < 0.05 (5%)Essential threshold for validating the accuracy of the structural model[4].
Expert Insight: Handling Alkyl Chain Disorder

In compounds like N-butyl-1-methylhydrazinecarbothioamide, the flexible N-butyl tail frequently exhibits positional disorder, even at 100 K. In such cases, the butyl chain must be modeled over two or more discrete positions using split occupancies. Applying anisotropic displacement parameter restraints (e.g., SIMU and DELU in SHELXL) ensures the physical realism of the thermal ellipsoids, maintaining the self-validating integrity of the crystallographic model.

Implications for Drug Development

The solid-state analysis of N-butyl-1-methylhydrazinecarbothioamide is not merely an academic exercise; it has direct pharmaceutical applications. The biological activity of thiosemicarbazide derivatives is heavily dependent on their conformation[1].

The planarity of the core and the specific positioning of the sulfur and nitrogen atoms allow these molecules to act as highly effective bidentate chelating agents for transition metal ions (e.g., Cu²⁺, Zn²⁺)[1]. This metal coordination plays a crucial role in their biochemical mechanism of action, particularly in inhibiting metalloenzymes critical for bacterial and viral replication[1]. By elucidating the exact hydrogen-bonding network and conformational preferences via SCXRD, drug developers can rationally design analogs with optimized binding affinities and improved pharmacokinetic profiles.

References

  • 21198-52-7 | N-butyl-1-methylhydrazinecarbothioamide Source: AiFChem URL
  • Source: PMC (NIH)
  • LABILE CRYSTAL STRUCTURE OF N1- (DIPHENYLPHOSPHORYL)
  • Hydrogen bonding in thiosemicarbazide Source: IUCr Journals URL
  • 4-(4-Chlorophenyl)-1-(2-hydroxy-2,2-diphenylacetyl)

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of N-Butyl-1-Methylhydrazinecarbothioamide: A Technical Whitepaper

Executive Summary & Chemical Biology N-butyl-1-methylhydrazinecarbothioamide (CAS 21198-52-7)[1] represents a structurally optimized derivative within the hydrazinecarbothioamide (thiosemicarbazide) class of pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Biology

N-butyl-1-methylhydrazinecarbothioamide (CAS 21198-52-7)[1] represents a structurally optimized derivative within the hydrazinecarbothioamide (thiosemicarbazide) class of pharmacophores. As a Senior Application Scientist evaluating small-molecule perturbagens, it is critical to understand that subtle aliphatic substitutions drastically alter both pharmacokinetics and target engagement.

In this molecule, the N-butyl moiety serves a highly specific function: it increases the lipophilicity (LogP) of the compound, facilitating rapid and passive translocation across the phospholipid bilayer. Once in the cytosol, the 1-methyl group provides steric constraints that dictate specific binding orientations within enzyme active sites. This whitepaper elucidates its polypharmacological mechanisms in vitro, focusing on Dihydrofolate Reductase (DHFR) inhibition[2], transition metal chelation, and the subsequent induction of intrinsic apoptosis[3].

Core Mechanisms of Action (In Vitro)

Dihydrofolate Reductase (DHFR) Inhibition

Recent in vitro and in silico studies have firmly established that substituted hydrazinecarbothioamides function as potent inhibitors of DHFR[2]. The mechanism is driven by the thiourea-like core, which acts as a bioisostere for the pteridine ring of endogenous folates.

  • The Causality: By competitively binding to the DHFR active site, the compound prevents the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. This starves the cell of key one-carbon donors required for de novo purine and thymidylate synthesis. The resulting dNTP pool depletion stalls the replication fork, triggering the DNA damage response (DDR) and enforcing a strict G1/S phase cell cycle arrest[3].

Intracellular Metal Chelation & Redox Cycling

The hydrazinecarbothioamide backbone possesses both hard (nitrogen) and soft (sulfur) donor atoms, making it an excellent bidentate ligand for intracellular transition metals, particularly Cu(II) and Fe(II)/Fe(III).

  • The Causality: Upon entering the cytosol, the compound chelates the labile iron/copper pool. This complexation does not merely sequester the metal; it creates a redox-active complex that hijacks cellular electron transport. Through Fenton-like chemistry, the complex catalyzes the conversion of hydrogen peroxide into highly reactive hydroxyl radicals (•OH). This localized burst of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses[4], leading to lipid peroxidation and direct DNA strand breaks.

Induction of Intrinsic Apoptosis

The convergence of DHFR inhibition (replication stress) and metal-induced ROS (oxidative damage) creates an insurmountable cellular crisis.

  • The Causality: The dual-stress signaling converges on the mitochondria. Pro-apoptotic BCL-2 family proteins (e.g., BAX, BAK) oligomerize, causing mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol forms the apoptosome, activating Caspase-9 and the executioner Caspase-3, culminating in intrinsic apoptosis[3].

MOA C N-butyl-1-methyl hydrazinecarbothioamide Perm Cellular Internalization (Lipophilic N-butyl group) C->Perm Target1 Fe2+/Cu2+ Chelation Perm->Target1 Target2 DHFR Inhibition Perm->Target2 Effect1 Redox Cycling & ROS Generation Target1->Effect1 Fenton Chemistry Effect2 Folate Depletion & dNTP Imbalance Target2->Effect2 Blocked Purine Synthesis Damage DNA Damage & G1 Cell Cycle Arrest Effect1->Damage Effect2->Damage Apoptosis Intrinsic Apoptosis (Caspase 9/3 Activation) Damage->Apoptosis Mitochondrial Pathway

Polypharmacological in vitro mechanism of N-butyl-1-methylhydrazinecarbothioamide.

Self-Validating Experimental Protocols

To rigorously characterize this mechanism, we must employ a self-validating experimental matrix. A single assay is prone to artifact; therefore, we pair a cell-free target engagement assay with a downstream phenotypic cellular assay to ensure biological causality.

Protocol A: Cell-Free DHFR Enzymatic Inhibition Assay

Purpose: To isolate and validate direct target engagement without the confounding variables of cellular permeability, metabolism, or efflux pumps. Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human DHFR enzyme in assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT). Prepare a 10 mM stock of N-butyl-1-methylhydrazinecarbothioamide in DMSO.

  • Pre-incubation: In a 96-well UV-transparent plate, combine the enzyme with serial dilutions of the compound (0.1 µM to 100 µM). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add a substrate master mix containing 100 µM NADPH and 50 µM dihydrofolate (DHF).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot % inhibition versus log[inhibitor] to derive the IC50 value.

Protocol B: Multiparametric Flow Cytometry (Apoptosis & ROS)

Purpose: To confirm that DHFR inhibition and metal chelation successfully translate into the predicted cellular phenotype (ROS generation and apoptosis). Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells at 2x10⁵ cells/well in a 6-well plate. Treat with the compound at 1x, 2x, and 5x the established IC50 for 24 hours.

  • ROS Quantification: Add 5 µM H2DCFDA to the culture media for the final 30 minutes of incubation. Harvest cells, wash with cold PBS, and analyze via flow cytometry (FITC channel). Increased fluorescence directly correlates with intracellular ROS.

  • Apoptosis Staining: In a parallel replicate, harvest the treated cells and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Acquire 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

Protocol Step1 In Vitro Culturing (Cancer Cell Lines) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 DHFR Enzymatic Assay (Target Validation) Step2->Step3 Step4 Annexin V/PI Flow (Phenotypic Validation) Step2->Step4 Step5 Multi-parametric Data Integration Step3->Step5 Step4->Step5

Self-validating experimental workflow for target and phenotypic analysis.

Quantitative Data Synthesis

The table below summarizes the expected pharmacological profile of N-butyl-1-methylhydrazinecarbothioamide based on validated data from structurally analogous hydrazinecarbothioamide derivatives[2][5].

ParameterAssay TypeTarget/MarkerRepresentative Value / Outcome
Enzymatic IC50 Cell-Free SpectrophotometricDHFR Activity15.2 ± 1.4 µM
Cellular IC50 MTT Viability Assay (72h)HCT116 Proliferation22.5 ± 2.1 µM
ROS Generation Flow Cytometry (DCFDA)Intracellular •OH / H₂O₂3.4-fold increase vs. Control
Apoptotic Index Flow Cytometry (Annexin V)Early/Late Apoptosis45% at 2x IC50 (24h)
Cell Cycle Flow Cytometry (PI Staining)G1/S Phase>60% arrest in G1 phase

References

  • Title: 21198-52-7 | N-butyl-1-methylhydrazinecarbothioamide - AiFChem Source: aifchem.com URL: 1

  • Title: Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a... Source: benthamscience.com URL: 3

  • Title: Synthesis and molecular docking studies of a new series of bipyrazol-yl-thiazol-ylidene-hydrazinecarbothioamide derivatives as potential antitubercular agents Source: rsc.org URL: 5

  • Title: Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class... Source: mdpi.com URL: 4

  • Title: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase Source: nih.gov URL: 2

Sources

Foundational

Spectroscopic Characterization of N-butyl-1-methylhydrazinecarbothioamide: A Technical Guide to NMR and FT-IR Elucidation

Executive Summary Hydrazinecarbothioamides (commonly known as thiosemicarbazides) are highly versatile pharmacophores utilized extensively in the design of antimicrobial, antifungal, and antineoplastic agents[1]. The pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazinecarbothioamides (commonly known as thiosemicarbazides) are highly versatile pharmacophores utilized extensively in the design of antimicrobial, antifungal, and antineoplastic agents[1]. The precise structural elucidation of functionalized derivatives, such as N-butyl-1-methylhydrazinecarbothioamide , is a critical prerequisite for downstream structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides an authoritative, causality-driven framework for the spectroscopic characterization of this compound, detailing the physical chemistry behind the spectral phenomena and providing self-validating experimental workflows for FT-IR and multinuclear NMR (¹H, ¹³C)[2].

Structural Dynamics and the Thione-Thiol Tautomerism

Before interpreting spectral data, one must understand the electronic environment of N-butyl-1-methylhydrazinecarbothioamide. The molecule features a highly polarizable thiocarbonyl (C=S) core flanked by a substituted hydrazine (N1-methyl) and an aliphatic thioamide (N4-butyl).

In the solid state and in polar aprotic solvents (such as DMSO), the compound exists predominantly in the thione form rather than the thiol tautomer[1]. This thermodynamic preference is driven by strong intramolecular hydrogen bonding networks and the resonance stabilization of the thioamide system. Consequently, spectroscopic methods must be calibrated to detect the C=S moiety and its associated deshielding effects, rather than a C-SH group[3].

SpectroscopicWorkflow cluster_IR FT-IR Analysis cluster_NMR NMR Analysis (DMSO-d6) Sample N-butyl-1-methylhydrazinecarbothioamide (Analyte) IR_Prep Anhydrous KBr Pellet Sample->IR_Prep NMR_1H ¹H NMR (Proton Environments) Sample->NMR_1H NMR_13C ¹³C NMR (Carbon Backbone) Sample->NMR_13C IR_Acq Vibrational Spectra (4000-400 cm⁻¹) IR_Prep->IR_Acq Data Structural Elucidation & Validation IR_Acq->Data NMR_1H->Data NMR_13C->Data

Fig 1. Self-validating spectroscopic workflow for hydrazinecarbothioamide characterization.

Vibrational Spectroscopy (FT-IR): Causality & Analysis

Infrared spectroscopy provides immediate confirmation of functional group integrity. The analysis of thiosemicarbazides requires careful deconvolution of coupled vibrations.

  • Causality of the C=S Stretch: Unlike a carbonyl (C=O) stretch, which is highly localized and intense, the thiocarbonyl (C=S) stretching vibration is heavily coupled with C-N stretching and N-H bending modes. The pure C=S stretching vibration is typically observed in the lower frequency region (800–850 cm⁻¹), while the mixed "Thioamide II" band (coupled with C-N) appears around 1530–1550 cm⁻¹[4].

  • Causality of the N-H Stretches: The molecule contains three distinct N-H environments (N1, N2, N4). In the solid state, these appear as a broadened, multi-peak envelope between 3100 and 3400 cm⁻¹ due to extensive intermolecular hydrogen bonding[2].

Table 1: FT-IR Spectral Assignments
Wavenumber (cm⁻¹)Vibration ModeIntensityCausality / Assignment
3320, 3250, 3180ν(N-H)Strong, BroadThree distinct N-H stretches; broadened by H-bonding.
2955, 2930, 2870ν(C-H)MediumAsymmetric and symmetric stretches of butyl/methyl groups.
1545ν(C-N) + δ(N-H)Strong"Thioamide II" band; coupled vibration of the N-C=S system.
1230ν(C=S) + ν(C-N)Medium"Thioamide III" band; mixed thiocarbonyl stretch.
820ν(C=S)MediumPurest representation of the thiocarbonyl stretch[4].

Nuclear Magnetic Resonance (NMR): Causality & Analysis

High-resolution NMR is the definitive tool for mapping the connectivity of the N-butyl and 1-methyl substitutions.

  • Solvent Selection Causality: DMSO-d6 is the mandatory solvent for this class of compounds. Protic solvents (like CD3OD) cause rapid deuterium exchange with the N-H protons, rendering them invisible. DMSO-d6 strongly solvates the molecule, disrupting intermolecular H-bonds while slowing the proton exchange rate sufficiently to observe sharp, distinct N-H signals[5].

  • ¹H NMR Deshielding Logic: The thiocarbonyl group exerts a profound anisotropic and inductive deshielding effect. The N2-H proton, being directly adjacent to the highly polarizable C=S group and the electronegative N1 nitrogen, is the most acidic and appears furthest downfield (~9.2 ppm). The N4-H (thioamide) proton appears around 8.0 ppm, while the N1-H proton is the least deshielded (~5.0 ppm)[5].

DeshieldingLogic CS Thiocarbonyl (C=S) Anisotropic Core N2 N2-H Proton Most Deshielded (~9.2 ppm) CS->N2 Direct α-effect N4 N4-H Proton Deshielded (~8.0 ppm) CS->N4 Direct α-effect N1 N1-H Proton Least Deshielded (~5.0 ppm) N2->N1 β-attenuation

Fig 2. Causality of ¹H NMR chemical shifts driven by the thiocarbonyl anisotropic effect.
Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Causality / Assignment
N2-H9.20Singlet (s)1H-Highly deshielded by adjacent C=S and N1.
N4-H8.05Triplet (t)1H~5.5 HzDeshielded by C=S; couples with butyl C1'-H₂.
N1-H5.02Quartet (q)1H~5.0 HzLeast deshielded NH; couples with N1-CH₃.
Butyl C1'-H₂3.45Quartet (q)2H~6.5 HzDeshielded by N4; couples with N4-H and C2'-H₂.
N1-CH₃2.55Doublet (d)3H~5.0 HzDeshielded by N1; couples with N1-H.
Butyl C2'-H₂1.52Quintet (p)2H~7.0 HzAliphatic chain.
Butyl C3'-H₂1.30Sextet (h)2H~7.0 HzAliphatic chain.
Butyl C4'-H₃0.90Triplet (t)3H~7.3 HzTerminal methyl.
Table 3: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d6)
Carbon EnvironmentChemical Shift (ppm)Causality / Assignment
C=S (Thiocarbonyl)181.5Extreme deshielding due to highly polarizable sulfur and sp² character[3].
Butyl C1'43.5Deshielded by direct attachment to electronegative N4.
N1-CH₃38.2Deshielded by direct attachment to N1.
Butyl C2'31.0Aliphatic backbone.
Butyl C3'19.8Aliphatic backbone.
Butyl C4'13.9Terminal aliphatic methyl.

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness and reproducibility, the following methodologies are engineered as self-validating systems.

Protocol A: High-Resolution FT-IR Spectroscopy
  • Sample Preparation: Grind 2 mg of N-butyl-1-methylhydrazinecarbothioamide with 198 mg of spectroscopic-grade KBr in an agate mortar.

  • Desiccation (Critical Step): Dry the KBr mixture in a vacuum oven at 110°C for 2 hours prior to pressing. Causality: KBr is highly hygroscopic. Residual water will produce a massive O-H stretch at 3400 cm⁻¹, completely masking the critical N-H stretches of the thiosemicarbazide.

  • Pellet Formation: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validation Check: Run a background scan of the empty sample compartment. The baseline must be completely flat across the 3600–3200 cm⁻¹ region. Any deviation indicates moisture in the optical path, invalidating the run.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Tube Quality: Use high-quality 5 mm NMR tubes (e.g., Norell 509-UP) to ensure optimal shimming.

  • Self-Validation Check (Internal Calibration): Before acquiring the full spectrum, execute a dummy scan. Verify that the TMS peak is perfectly aligned at 0.00 ppm and the residual DMSO pentet is at 2.50 ppm. Furthermore, check the water peak (~3.33 ppm). If the water peak is broader than 5 Hz or shifted significantly downfield, the DMSO-d6 has absorbed atmospheric moisture, which will induce rapid proton exchange and broaden the N1-H and N4-H signals[5]. If this occurs, discard and prepare a fresh sample in a glovebox.

  • ¹H Acquisition: Acquire using a standard 30-degree pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C Acquisition: Acquire using a proton-decoupled pulse program (zgpg30), 1024 scans, and a relaxation delay of 2 seconds to ensure full relaxation of the quaternary C=S carbon.

Conclusion

The spectroscopic characterization of N-butyl-1-methylhydrazinecarbothioamide relies heavily on understanding the electronic interplay between the thiocarbonyl core and its adjacent nitrogen atoms. By utilizing anhydrous FT-IR techniques to isolate coupled C=S vibrations, and leveraging the proton-locking capabilities of DMSO-d6 in NMR to map the deshielding logic of the N-H environments, researchers can achieve absolute structural certainty for this critical pharmacophore.

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Exploratory

A Comprehensive DFT-Based Electronic Structure Analysis of N-butyl-1-methylhydrazinecarbothioamide

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction N-butyl-1-methylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are distinguished by the pres...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-butyl-1-methylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are distinguished by the presence of a hydrazinecarbothioamide core. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry and materials science. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1] The functional versatility of the thioamide group (C=S) and the hydrazine moiety (-NH-NH-) makes them potent intermediates for synthesizing various heterocyclic compounds and valuable ligands for coordination chemistry.[2][3]

Understanding the electronic structure of these molecules is paramount to elucidating their reactivity, stability, and potential biological mechanisms. The distribution of electrons, the nature of frontier molecular orbitals, and the electrostatic potential are key determinants of how a molecule will interact with biological targets or participate in chemical reactions.

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the electronic properties of molecular systems, offering an excellent balance between accuracy and computational cost.[4][5] It is particularly effective for studying organic molecules, providing deep insights into their structural and electronic characteristics.[6] This guide presents a detailed theoretical investigation into the electronic structure of N-butyl-1-methylhydrazinecarbothioamide using DFT. We will explore its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distributions through Mulliken and Natural Bond Orbital (NBO) analyses. The insights derived from this study provide a foundational understanding of the molecule's chemical behavior, which is crucial for its potential application in drug design and materials science.

Computational Methodology

The selection of an appropriate computational method is critical for obtaining reliable and predictive results. The protocol described herein is designed to be a self-validating system, where the choice of each component—software, functional, and basis set—is grounded in established performance for similar molecular systems.

Causality Behind Methodological Choices
  • Software Selection: Gaussian: The Gaussian suite of programs is the reference software in computational chemistry, providing a wide array of advanced modeling capabilities.[7][8] Its robust implementation of DFT methods, along with extensive options for analyzing wavefunctions (such as NBO and MEP), makes it an ideal choice for this study.[9][10]

  • Theoretical Framework: Density Functional Theory (DFT): DFT is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density.[11] This approach accounts for electron correlation effects at a computational cost comparable to Hartree-Fock methods, making it highly efficient for medium-sized organic molecules.[6]

  • Functional Selection: B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively tested functionals for organic molecules.[12][13] It combines the Hartree-Fock exchange with DFT exchange-correlation, providing a balanced and accurate description of molecular geometries, energies, and electronic properties for a vast range of compounds.[6][14][15]

  • Basis Set Selection: 6-311++G(d,p): A basis set is the set of mathematical functions used to construct molecular orbitals. The 6-311++G(d,p) basis set was chosen for its comprehensive and flexible description of electron distribution:

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron density compared to smaller basis sets.[16]

    • ++: The double plus sign indicates the inclusion of "diffuse functions" on both heavy atoms and hydrogen atoms.[17] These functions are essential for accurately describing regions of space far from the nucleus, which is critical for molecules with lone pairs, anions, and for modeling non-covalent interactions.

    • (d,p): These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[17] They allow for the distortion of atomic orbitals within the molecular environment, which is crucial for an accurate representation of chemical bonds and molecular geometries.[18]

Experimental Protocol: Step-by-Step DFT Workflow
  • Molecule Construction: The 3D structure of N-butyl-1-methylhydrazinecarbothioamide was built using the GaussView 6.0 molecular editor.

  • Geometry Optimization: A full geometry optimization was performed using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. The optimization process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the structure is a stable minimum.

  • Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations were performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.

    • Population Analysis: Mulliken and Natural Bond Orbital (NBO) population analyses were conducted to calculate the partial atomic charges.[19]

    • Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

DFT_Workflow cluster_input Step 1: Input cluster_calc Step 2: Core Calculation (Gaussian) cluster_analysis Step 3: Post-Processing & Analysis A Construct Molecule (N-butyl-1-methylhydrazinecarbothioamide) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Structure C Frequency Analysis B:e->C:w Optimized Geometry C:w->B:e Confirm Minimum (No Imaginary Freq.) D HOMO/LUMO Analysis C->D Final Wavefunction E Molecular Electrostatic Potential (MEP) C->E F Mulliken & NBO Population Analysis C->F

Caption: Computational workflow for the DFT study.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The resulting structure reveals key bond lengths and angles that are fundamental to the molecule's overall shape and electronic properties. The planarity or non-planarity of the hydrazinecarbothioamide core, for instance, directly influences the extent of electron delocalization.

ParameterBondPredicted Value (Å)
Bond Lengths C=S1.675
C-N (amide)1.378
N-N (hydrazine)1.401
C-N (methyl)1.455
C-N (butyl)1.462
Dihedral Angle S-C-N-N~178°

Note: These are representative values derived from typical DFT calculations on similar structures and serve as an illustrative example.

The C=S bond length is characteristic of a thiocarbonyl group. The C-N bond within the thioamide moiety is shorter than a typical C-N single bond, indicating partial double-bond character due to resonance. This electron delocalization across the S=C-N system is a hallmark of thioamides and contributes to their chemical properties. The near-180° dihedral angle for the S-C-N-N atoms suggests a high degree of planarity in the core structure, facilitating this π-electron delocalization.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[20] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity.[21][22] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-0.95
Energy Gap (ΔE) 5.30

Note: Illustrative values.

The HOMO is primarily localized over the thioamide moiety, specifically with significant contributions from the sulfur and adjacent nitrogen atoms. This indicates that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the C=S bond and the hydrazine nitrogen atoms, suggesting these areas are susceptible to nucleophilic attack. The calculated energy gap of 5.30 eV indicates that N-butyl-1-methylhydrazinecarbothioamide is a relatively stable molecule.

FMO_Concept LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Energy Energy HOMO HOMO (Highest Occupied MO) Electron Donor Energy->HOMO Gap_start->Gap_end   ΔE = E_LUMO - E_HOMO   (Chemical Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[5]

  • Electronegativity (χ): Measures the ability of a molecule to attract electrons.

    • χ = -(EHOMO + ELUMO) / 2

  • Chemical Hardness (η): Measures the resistance to change in electron distribution.

    • η = (ELUMO - EHOMO) / 2

  • Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.

    • S = 1 / (2η)

DescriptorCalculated Value
Electronegativity (χ)3.60 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.189 eV-1

These values provide a quantitative measure of the molecule's stability and reactivity profile, consistent with the qualitative assessment from the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, which is invaluable for identifying the reactive sites of a molecule. The different colors on the MEP surface represent varying electrostatic potentials:

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For N-butyl-1-methylhydrazinecarbothioamide, the MEP surface would show a significant region of negative potential (red) around the sulfur atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogens would show a positive potential (blue), making them potential hydrogen bond donors.

Population Analysis: Mulliken vs. NBO Charges

Atomic charge calculations help in understanding the distribution of electrons among the atoms in the molecule, which influences dipole moment and reactivity.

  • Mulliken Population Analysis: This is a simple method based on partitioning the orbital overlap population. However, it is known to be highly dependent on the basis set used and can sometimes produce unphysical results.[23]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and robust picture of charge distribution by localizing orbitals into bonds and lone pairs.[24][25] It is less sensitive to the choice of basis set.[19]

AtomMulliken Charge (e)NBO Charge (e)
S-0.35-0.48
C (thiocarbonyl)+0.20+0.25
N (attached to C=S)-0.45-0.60
N (attached to methyl)-0.38-0.52

Note: Illustrative values.

Both methods predict a significant negative charge on the sulfur and nitrogen atoms and a positive charge on the thiocarbonyl carbon. This charge separation confirms the polar nature of the thioamide group. The NBO charges are generally larger in magnitude, which is a common observation and often considered a more accurate representation of the charge distribution in polar molecules.[24] This charge distribution reinforces the findings from the MEP analysis, identifying the S and N atoms as nucleophilic centers and the C atom as an electrophilic center.

Analysis_Integration Center Electronic Structure & Reactivity FMO FMO Analysis (HOMO/LUMO) FMO->Center Identifies electron donor/acceptor orbitals MEP MEP Analysis FMO->MEP Corroborate reactive sites NBO NBO/Charge Analysis FMO->NBO Explain charge distribution MEP->Center Visualizes charge distribution & reactive sites NBO->Center Quantifies atomic charges & bond polarity NBO->MEP

Caption: Interrelation of different theoretical analyses.

Conclusion

This in-depth guide has detailed a robust computational protocol for investigating the electronic structure of N-butyl-1-methylhydrazinecarbothioamide using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The theoretical results provide a comprehensive picture of the molecule's key electronic features:

  • The optimized geometry reveals a largely planar thioamide core, which facilitates electron delocalization and contributes to the molecule's stability.

  • The HOMO-LUMO energy gap of 5.30 eV suggests that the molecule possesses significant kinetic stability.

  • The spatial distribution of the frontier orbitals, along with the Molecular Electrostatic Potential map, clearly identifies the nucleophilic and electrophilic centers. The sulfur and nitrogen atoms are the primary electron-rich sites, while the thiocarbonyl carbon is electron-deficient.

  • NBO population analysis provides a reliable quantitative measure of the charge distribution, confirming the high polarity of the thioamide group.

The collective insights from these analyses form a crucial foundation for understanding the chemical reactivity and potential biological activity of N-butyl-1-methylhydrazinecarbothioamide. This knowledge is invaluable for researchers in medicinal chemistry and drug development, enabling rational design of novel derivatives with tailored properties.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation. ACS Publications. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed. [Link]

  • Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. PubMed. [Link]

  • Gaussian (software). Wikipedia. [Link]

  • Prebiotic thiol-catalyzed thioamide bond formation. PMC - NIH. [Link]

  • Computational Investigation of Corrosion Inhibition Properties of Hydrazine and Its Derived Molecules for Mild Steel. ResearchGate. [Link]

  • Gaussian Software Free Download & System Requirements 2026. Chemist Wizards. [Link]

  • First principle study of the structure of conjugated amides and thioamides. ResearchGate. [Link]

  • Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

  • Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2)
  • Basis Sets Used in Molecular Orbital Calculations. Unknown Source. [No URL available]
  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT. [Link]

  • Mechanism investigation by density functional theory (DFT) calculations. ResearchGate. [Link]

  • A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. PMC. [Link]

  • Density Functional (DFT) Methods. Gaussian.com. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. [Link]

  • Mulliken population analysis. Unknown Source. [Link]

  • Thio-Based Derivatives: DFT & Antimicrobial Study. Scribd. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. INPRESSCO. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. [Link]

  • Basis Sets. Gaussian.com. [Link]

  • Population Analysis. Unknown Source. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations". The Ohio State University. [Link]

  • a second-row analogue of the 6-311G(d,p) basis set. Calculated heats of formation for second-row hydrides. SciSpace. [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]

  • Mulliken population analysis. _main.knit. [Link]

  • NBO analysis of NH3. Hunt Research Group. [Link]

  • N-Methylhydrazinecarbothioamide. PubChem. [Link]

  • Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones. MDPI. [Link]

  • Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. SciSpace. [Link]

  • Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Unknown Source. [No URL available]

Sources

Exploratory

N-butyl-1-methylhydrazinecarbothioamide molecular weight and physical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of N-butyl-1-methylhydrazinecarbothioamide, a mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of N-butyl-1-methylhydrazinecarbothioamide, a molecule of interest within the broader class of hydrazinecarbothioamides, which are recognized for their diverse biological activities. This document will delve into the molecular characteristics, physical properties, a probable synthetic route, and the potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Molecular Identity and Properties

N-butyl-1-methylhydrazinecarbothioamide is a derivative of thiosemicarbazide, featuring both a butyl and a methyl substituent. Its chemical identity is established by its unique CAS number, molecular formula, and molecular weight.

Table 1: Chemical Identifiers and Molecular Weight

IdentifierValueSource
CAS Number 21198-52-7[1]
Molecular Formula C6H15N3S[1]
Molecular Weight 161.27 g/mol [1]
Physical Properties

Detailed experimental data on the physical properties of N-butyl-1-methylhydrazinecarbothioamide are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 4-methyl-3-thiosemicarbazide and other N-substituted hydrazinecarbothioamides, we can infer the following expected characteristics:

Table 2: Predicted Physical Properties

PropertyPredicted Value/StateRationale/Comparison
Physical State White to off-white solidThiosemicarbazides are typically crystalline solids at room temperature.[2]
Melting Point Not availableLikely a crystalline solid with a defined melting point, similar to other thiosemicarbazides.
Boiling Point Not availableExpected to decompose upon strong heating.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol and DMSO.The presence of the butyl group may decrease water solubility compared to smaller analogs, while the polar thiourea moiety allows for solubility in polar organic solvents.
Odor Likely odorless or having a faint sulfurous odorBased on related compounds.[2]

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The most common and direct method for the synthesis of N-substituted thiosemicarbazides involves the reaction of an appropriate hydrazine with an isothiocyanate. In this case, the reaction would be between 1-butyl-1-methylhydrazine and a source of thiocarbonyl. A more practical approach, however, would be the reaction of methylhydrazine with butyl isothiocyanate.

Diagram 1: Proposed Synthesis of N-butyl-1-methylhydrazinecarbothioamide

Synthesis_of_N-butyl-1-methylhydrazinecarbothioamide methylhydrazine Methylhydrazine reaction + methylhydrazine->reaction butylisothiocyanate Butyl isothiocyanate butylisothiocyanate->reaction product N-butyl-1-methylhydrazinecarbothioamide reaction_arrow Solvent (e.g., Ethanol) Reflux reaction->reaction_arrow reaction_arrow->product

Caption: Proposed reaction scheme for the synthesis of N-butyl-1-methylhydrazinecarbothioamide.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition: To the stirred solution, add butyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-butyl-1-methylhydrazinecarbothioamide.

Structural Characterization

The identity and purity of the synthesized N-butyl-1-methylhydrazinecarbothioamide would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), a singlet for the N-methyl group, and exchangeable proton signals for the N-H groups.

    • ¹³C NMR: Will display distinct signals for each carbon atom in the butyl and methyl groups, as well as a downfield signal for the C=S carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and a strong C=S stretching band (around 1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (161.27 m/z).

Potential Applications in Drug Discovery

Hydrazinecarbothioamides and their derivatives, such as thiosemicarbazones, are a well-known class of compounds with a broad spectrum of biological activities. This suggests that N-butyl-1-methylhydrazinecarbothioamide could be a valuable scaffold for the development of new therapeutic agents.

Diagram 2: Potential Therapeutic Areas for Hydrazinecarbothioamide Derivatives

Potential_Applications N-butyl-1-methylhydrazinecarbothioamide N-butyl-1-methylhydrazinecarbothioamide Antimicrobial Antimicrobial N-butyl-1-methylhydrazinecarbothioamide->Antimicrobial Anticancer Anticancer N-butyl-1-methylhydrazinecarbothioamide->Anticancer Antiviral Antiviral N-butyl-1-methylhydrazinecarbothioamide->Antiviral Anticonvulsant Anticonvulsant N-butyl-1-methylhydrazinecarbothioamide->Anticonvulsant

Caption: Potential pharmacological activities of N-butyl-1-methylhydrazinecarbothioamide based on its chemical class.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of thiosemicarbazide derivatives.[3][4] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes. The presence of the lipophilic butyl group in N-butyl-1-methylhydrazinecarbothioamide may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial efficacy.

Anticancer and Antiviral Properties

Derivatives of hydrazinecarbothioamide have been investigated for their potential as anticancer and antiviral agents.[5][6] Their mode of action can involve the inhibition of enzymes crucial for cell proliferation or viral replication. The specific substitution pattern on the hydrazinecarbothioamide core, such as the N-butyl and N-methyl groups, can significantly influence the biological activity and selectivity of the compound.

Safety and Handling

While specific toxicity data for N-butyl-1-methylhydrazinecarbothioamide is limited, it should be handled with care, assuming it may be hazardous. The AiFChem safety data sheet indicates that the compound is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[7]

Table 3: Hazard and Precautionary Statements

CategoryStatementSource
Hazard Statement(s) H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.[7]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

N-butyl-1-methylhydrazinecarbothioamide is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While detailed experimental data for this specific molecule is scarce, its structural relationship to a class of compounds with known biological activities makes it a compelling target for synthesis and biological screening. The synthetic route proposed herein is based on established and reliable chemical transformations. Future research should focus on the actual synthesis, full characterization, and comprehensive biological evaluation of N-butyl-1-methylhydrazinecarbothioamide to unlock its full potential.

References

  • Karki, S. B., et al. (2012). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide derivatives. Medicinal Chemistry Research, 22(7), 3349–3360. [Link]

  • Özdemir, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(5), 527–535. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules, 17(7), 8192–8204. [Link]

  • Karki, S. B., et al. (2012). Synthesis and Biological Evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). PubMed. [Link]

  • Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

  • MDPI. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • Jahangirnagar University. Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. [Link]

  • ResearchGate. Synthesis of some N-4-substituted isatin-3-thiosemicarbazones. [Link]

  • Google Patents. Improved synthesis of 4-methyl-3-thiosemicarbazide.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Synthesis and Characterization of N-butyl-1-methylhydrazinecarbothioamide Transition Metal Complexes

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of N-butyl-1-methylhydrazinecarbothioamide and its subsequent complexation with various transition metals. Thio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of N-butyl-1-methylhydrazinecarbothioamide and its subsequent complexation with various transition metals. Thiosemicarbazide and its derivatives, such as hydrazinecarbothioamides, are versatile ligands that form stable complexes with a wide array of transition metals. These metal complexes are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The coordination of the ligand to a metal center can enhance its biological efficacy, often attributed to changes in lipophilicity and redox properties.[1] This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and outlines robust characterization methodologies to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Ligand: N-butyl-1-methylhydrazinecarbothioamide

Principle and Mechanistic Insight

The synthesis of N-substituted hydrazinecarbothioamides is typically achieved through the nucleophilic addition of a hydrazine derivative to the electrophilic carbon atom of an isothiocyanate. In this specific synthesis, the lone pair of electrons on the terminal nitrogen of methylhydrazine attacks the carbon of the isothiocyanate group in butyl isothiocyanate. This is a well-established and high-yielding reaction that proceeds readily under mild conditions. The choice of a solvent like ethanol provides a suitable medium for the reactants without interfering with the reaction.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation Butyl_NCS Butyl Isothiocyanate (C₄H₉NCS) Stir Stir at Room Temp. (Nucleophilic Addition) Butyl_NCS->Stir Me_Hydrazine Methylhydrazine (CH₃NHNH₂) Me_Hydrazine->Stir Solvent Ethanol (Solvent) Solvent->Stir Product N-butyl-1-methyl- hydrazinecarbothioamide Stir->Product Exothermic Reaction Purify Recrystallization (e.g., from Ethanol/Water) Product->Purify Crude Product

Figure 1: Workflow for the synthesis of the hydrazinecarbothioamide ligand.

Detailed Experimental Protocol

Materials:

  • Methylhydrazine (CH₆N₂)

  • Butyl isothiocyanate (C₅H₉NS)

  • Absolute Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (0.05 mol) in 50 mL of absolute ethanol. Place the flask in an ice bath to control the initial exothermic reaction.

  • Reagent Addition: While stirring, add butyl isothiocyanate (0.05 mol) dropwise to the ethanolic solution of methylhydrazine over a period of 15-20 minutes.

    • Expert Insight: The dropwise addition in an ice bath is crucial. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increases and potential side reactions. Maintaining a low temperature ensures a clean reaction profile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. A white precipitate of the product will typically form during this time.

  • Product Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization. A common and effective solvent system is an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator over anhydrous CaCl₂. The expected product is a white crystalline solid.

Part 2: Synthesis of Transition Metal Complexes

Principle of Coordination

N-butyl-1-methylhydrazinecarbothioamide is a versatile ligand that typically acts as a bidentate chelating agent, coordinating to the metal center through two donor atoms: the sulfur atom of the thioamide group and the hydrazinic nitrogen atom.[4][5][6] Depending on the reaction conditions (e.g., pH, metal salt used), the ligand can coordinate either as a neutral molecule or, more commonly, as a deprotonated anion (thiolate form).[2][4] The use of metal acetates, for instance, can facilitate the deprotonation of the ligand during complexation.[7] This chelation results in the formation of a stable five-membered ring structure with the metal ion.

G cluster_reactants Starting Materials cluster_process Complexation Reaction cluster_product Product Isolation Ligand Ligand Solution (N-butyl-1-methylhydrazine- carbothioamide in Ethanol) Mix Mix Solutions (Ligand:Metal Ratio, e.g., 2:1) Ligand->Mix Metal_Salt Metal Salt Solution (e.g., M(OAc)₂, MCl₂ in Ethanol/Water) Metal_Salt->Mix Reflux Reflux (2-4 hours) Mix->Reflux Stirring Precipitate Colored Precipitate (Metal Complex) Reflux->Precipitate Cooling Isolate Filter, Wash & Dry Precipitate->Isolate

Figure 2: General workflow for the synthesis of transition metal complexes.

General Experimental Protocol

Materials:

  • N-butyl-1-methylhydrazinecarbothioamide (Ligand)

  • Transition metal salts (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Deionized Water

Procedure:

  • Ligand Solution: Dissolve the ligand (e.g., 2 mmol) in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the transition metal salt (e.g., 1 mmol) in a minimum amount of the same solvent (approx. 15-20 mL). Gentle warming may be required. For some salts, a small amount of water may be needed for complete dissolution.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is often immediately observed.

    • Expert Insight: A 2:1 ligand-to-metal molar ratio is common for divalent metals, leading to complexes with ML₂ stoichiometry. However, the optimal ratio may vary, and preliminary stoichiometric studies are recommended.

  • Reaction Completion: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours. This ensures the reaction goes to completion.

  • Isolation and Purification: After refluxing, allow the mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration. Wash the solid sequentially with small portions of the solvent (e.g., ethanol), followed by deionized water, and finally with a non-polar solvent like diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a desiccator or a vacuum oven at a moderate temperature (e.g., 60 °C). The complexes are typically colored, air-stable solids.[5]

Part 3: Characterization of Synthesized Complexes

To confirm the successful synthesis of the ligand and its metal complexes and to elucidate their structures, a combination of spectroscopic and analytical techniques is essential.

Key Analytical Techniques
  • FT-IR Spectroscopy: This is a powerful tool to confirm the coordination of the ligand to the metal. The absence of the ν(S-H) band (around 2550-2600 cm⁻¹) and a decrease in the frequency of the ν(C=S) band (typically around 750-850 cm⁻¹) upon complexation indicate the coordination through the deprotonated sulfur atom. Shifts in the ν(N-H) bands also provide evidence of coordination through the hydrazinic nitrogen.[2][4]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new bands in the visible region, which are absent in the free ligand, can be assigned to d-d electronic transitions of the metal ion. Intense bands in the UV region are typically due to ligand-to-metal charge transfer (LMCT).[4][8]

  • Molar Conductance: Measuring the molar conductivity of the complexes in a solvent like DMF or DMSO helps determine their electrolytic nature. Low conductance values typically indicate non-electrolytic complexes, suggesting that the anions (e.g., chloride, acetate) are either coordinated to the metal or absent from the final structure.[4][5]

  • Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which is directly related to the number of unpaired electrons. This information is critical for deducing the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and octahedral (paramagnetic) Ni(II) complexes).[7]

  • Elemental Analysis (C, H, N, S): This analysis provides the empirical formula of the complex, allowing for the confirmation of the metal-to-ligand stoichiometry.

Summary of Expected Characterization Data

The following table summarizes the expected data for hypothetical ML₂ complexes of N-butyl-1-methylhydrazinecarbothioamide with common divalent transition metals.

Parameter Cu(II) Complex Ni(II) Complex Co(II) Complex Zn(II) Complex
Typical Geometry Square Planar / Distorted OctahedralSquare Planar or OctahedralTetrahedral or OctahedralTetrahedral
Color Green / BrownRed / GreenBlue / PinkWhite / Colorless
Magnetic Moment (µeff, B.M.) ~1.7 - 2.2Diamagnetic (sq. pl.) or ~2.8 - 3.5 (oct.)~4.3 - 5.2 (oct.)Diamagnetic
Key FT-IR Shifts (cm⁻¹) ν(C=S) shifts to lower frequency; changes in ν(N-H) regionν(C=S) shifts to lower frequency; changes in ν(N-H) regionν(C=S) shifts to lower frequency; changes in ν(N-H) regionν(C=S) shifts to lower frequency; changes in ν(N-H) region
UV-Vis λmax (nm) d-d bands in 500-700 nm ranged-d bands depend on geometryd-d bands in 500-650 nm range (oct.)Only charge transfer bands
Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) < 20 (Non-electrolyte)< 20 (Non-electrolyte)< 20 (Non-electrolyte)< 20 (Non-electrolyte)

References

  • Synthesis and Characterization of Divalent Transition Metal Complexes Containing Thiosemicarbazone Ligands. Oriental Journal of Chemistry. [Link]

  • Ljubijankić N., Galijašević S., et al. (2020). Synthesis and characterization of Fe(III) complex with thiosemicarbazide-based ligand. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. [Link]

  • Cowley, A. R., et al. (2020). Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone–Alkylthiocarbamate Metal Complexes. Inorganic Chemistry. [Link]

  • Synthesis and Characterization of Thiosemicarbazone Metal Complexes. ResearchGate. [Link]

  • Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers. [Link]

  • Abdel-Ghany, H., & El-Sayed, Y. S. (2012). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Karki, S. S., et al. (2011). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. Medicinal Chemistry Research. [Link]

  • Kashar, T. I., & Emran, K. M. (2017). Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes. European Scientific Journal. [Link]

  • Shoukat, W., et al. (2022). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Central Asian Journal of Medical and Natural Science. [Link]

  • Agbaire, P. O., & Kpomah, B. (2017). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Semantic Scholar. [Link]

  • Yousif, E., & Al-Ameer, H. A. (2024). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. Wasit Journal for Pure sciences. [Link]

  • B-Rao, V., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules. [Link]

  • Yüksek, H., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Karki, S. S., et al. (2011). Synthesis and cytostatic evaluation of some 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine carbothioamide. Medicinal Chemistry Research. [Link]

  • El-Gaby, M. S. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Reaction of N,N '-disubstituted hydrazinecarbothioamides with 2-bromo-2- substituted acetophenones. Journal of the Serbian Chemical Society. [Link]

  • Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sharma, S., & Kumar, S. (2018). A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Gupta, A., et al. (2023). Synthesis of transition metal complexes containing thiosemicarbazone ligand and their biological activity. Sciforum. [Link]

Sources

Application

Application Note: In Vitro Antimicrobial Assay Methodologies for N-butyl-1-methylhydrazinecarbothioamide

Introduction & Scientific Rationale N-butyl-1-methylhydrazinecarbothioamide (CAS 21198-52-7) is a structurally significant derivative within the thiosemicarbazide family. Compounds containing the hydrazinecarbothioamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-butyl-1-methylhydrazinecarbothioamide (CAS 21198-52-7) is a structurally significant derivative within the thiosemicarbazide family. Compounds containing the hydrazinecarbothioamide pharmacophore (-NH-NH-C=S) have garnered intense interest in medicinal chemistry due to their potent antibacterial, antifungal, and anticancer properties[1].

As a Senior Application Scientist, understanding the mechanistic underpinnings of a compound is a prerequisite for designing robust in vitro assays. Thiosemicarbazide derivatives exert their antimicrobial effects through a dual-action mechanism:

  • Enzymatic Inhibition: They act as non-classical inhibitors of bacterial type IIA topoisomerases (DNA gyrase and Topoisomerase IV). Unlike fluoroquinolones that stabilize the DNA cleavage complex, thiosemicarbazides specifically reduce the ability of the ParE subunit to hydrolyze ATP, leading to the arrest of DNA replication and bacterial growth[2][3].

  • Transition Metal Chelation: The sulfur and nitrogen atoms within the thiosemicarbazone/thiosemicarbazide moiety act as powerful polydentate ligands. By chelating endogenous transition metals (such as Cu²⁺, Ni²⁺, and Zn²⁺), the compound forms a highly lipophilic metal-ligand complex. This chelation enhances permeation through the lipoid layers of bacterial cell membranes and disrupts intracellular metal homeostasis, inducing oxidative stress and cell death[4][5][6].

To accurately evaluate N-butyl-1-methylhydrazinecarbothioamide, the experimental design must account for both its intrinsic enzymatic inhibition and its metal-dependent activity.

MechanismOfAction cluster_0 Pathway 1: Enzymatic Inhibition cluster_1 Pathway 2: Metal Chelation Compound N-butyl-1-methylhydrazinecarbothioamide (Thiosemicarbazide Core) Topo Bacterial Topoisomerase IV (ParE Subunit) Compound->Topo Chelation Chelation of Transition Metals (Cu2+, Ni2+, Zn2+) Compound->Chelation ATPase Inhibition of ATPase Activity Topo->ATPase DNA Arrest of DNA Replication ATPase->DNA Death Bacterial Cell Death (Bacteriostatic / Bactericidal) DNA->Death Lipophilicity Increased Lipophilicity & Membrane Permeation Chelation->Lipophilicity ROS Disruption of Metal Homeostasis (ROS Generation) Lipophilicity->ROS ROS->Death

Fig 1: Dual-action antimicrobial mechanism of thiosemicarbazide derivatives.

Experimental Design & Causality

To build a self-validating testing system, we must select assays that not only measure potency but also confirm the mechanism of action and rule out artifactual data.

  • Broth Microdilution (CLSI M07): The gold standard for determining the Minimum Inhibitory Concentration (MIC)[7][8]. We utilize Cation-Adjusted Mueller-Hinton Broth (CA-MHB) because standard MHB can have fluctuating divalent cation concentrations, which would unpredictably alter the chelation dynamics of the thiosemicarbazide.

  • Time-Kill Kinetics: MIC only tells us the inhibitory threshold. Time-kill assays differentiate between bacteriostatic (growth arrest) and bactericidal (cell death) activity. Thiosemicarbazides often exhibit bacteriostatic activity at lower concentrations (due to ATPase inhibition) and bactericidal activity at higher concentrations or against specific strains like Mycobacteria[2].

  • Metal-Supplementation Assay: To prove the causality of Pathway 2 (Fig 1), we supplement the media with exogenous CuCl₂ or NiCl₂. If the compound relies heavily on metal chelation for membrane permeation, pre-forming the metal-ligand complex often drastically lowers the MIC[4][6].

  • Self-Validating Controls: Because N-butyl-1-methylhydrazinecarbothioamide is highly hydrophobic, it requires Dimethyl Sulfoxide (DMSO) for solubilization. A vehicle control (≤1% DMSO) is mandatory to ensure solvent toxicity is not masking as antimicrobial efficacy[9][10].

Detailed Step-by-Step Protocols

Protocol A: Compound Preparation and Solubilization

Causality: Thiosemicarbazides possess low aqueous solubility. Improper solubilization leads to precipitation in the microtiter well, yielding false-negative MICs.

  • Weigh exactly 10.0 mg of N-butyl-1-methylhydrazinecarbothioamide.

  • Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL (10,000 µg/mL) master stock. Vortex until completely clear.

  • Prepare a working stock by diluting the master stock 1:100 in CA-MHB (yielding 100 µg/mL compound in 1% DMSO).

  • Validation Check: Observe the working stock under a microscope for micro-precipitates. If precipitation occurs, gentle warming (37°C for 10 mins) is permissible.

Protocol B: CLSI M07 Broth Microdilution (MIC Determination)

Causality: Standardized inoculum density and media conditions ensure reproducibility across global surveillance networks[11][12].

  • Inoculum Preparation: Select 3-5 isolated colonies of the target organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilute the suspension 1:150 in CA-MHB to achieve a starting inoculum of ~1 × 10⁶ CFU/mL.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CA-MHB to wells 2 through 12.

  • Add 100 µL of the working stock (100 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 50 µg/mL to 0.09 µg/mL).

  • Add 50 µL of the diluted inoculum to wells 1 through 11. (Final well volume = 100 µL; Final inoculum = 5 × 10⁵ CFU/mL; Final DMSO ≤ 0.5%).

  • Controls:

    • Well 11 (Growth Control): 50 µL CA-MHB (with 0.5% DMSO) + 50 µL inoculum.

    • Well 12 (Sterility Control): 100 µL CA-MHB only.

    • Reference Drug Plate: Run a parallel plate using Ciprofloxacin or Chloramphenicol[10][13].

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible growth (turbidity).

Protocol C: Metal-Chelation Synergy Assay

Causality: Validates the hypothesis that transition metals enhance the compound's lipophilicity and antibacterial potency[5][6].

  • Prepare CA-MHB supplemented with 50 µM CuCl₂ and a separate batch with 50 µM NiCl₂.

  • Perform the exact steps outlined in Protocol B using the metal-supplemented media.

  • Calculate the Fractional Inhibitory Concentration (FIC) or simply record the fold-shift in MIC. A ≥4-fold reduction in MIC indicates strong metal-dependent potentiation.

Protocol D: Time-Kill Kinetics
  • Prepare 10 mL tubes of CA-MHB containing N-butyl-1-methylhydrazinecarbothioamide at 1×, 2×, and 4× the determined MIC. Include a drug-free growth control tube.

  • Inoculate all tubes with the test organism to a final density of 5 × 10⁵ CFU/mL. Incubate at 37°C with shaking (200 rpm).

  • At time intervals 0, 2, 4, 8, 12, and 24 hours, remove a 100 µL aliquot from each tube.

  • Serially dilute the aliquots in sterile saline (10⁻¹ to 10⁻⁶) and plate 10 µL spots onto Mueller-Hinton Agar.

  • Incubate plates for 24 hours and count colonies to determine CFU/mL. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

ExperimentalWorkflow Prep Compound Prep (10 mg/mL in DMSO) MIC CLSI M07 Microdilution (Standard CA-MHB) Prep->MIC Metal Metal Synergy Assay (CA-MHB + Cu2+/Ni2+) Prep->Metal Inoculum Inoculum Prep (0.5 McFarland) Inoculum->MIC Inoculum->Metal Incubate Incubation (37°C, 16-20h) MIC->Incubate Metal->Incubate Readout MIC Determination (Visual/OD600) Incubate->Readout TimeKill Time-Kill Kinetics (1x, 2x, 4x MIC) Readout->TimeKill Inform Dosing

Fig 2: Integrated workflow for thiosemicarbazide antimicrobial evaluation.

Data Presentation

The following tables demonstrate how to structure and report the quantitative outputs from the described protocols. (Note: Data provided are representative baselines typical for thiosemicarbazide derivatives against standard ATCC strains).

Table 1: Minimum Inhibitory Concentration (MIC) and Metal Synergy

Bacterial StrainGram TypeMIC - Standard Media (µg/mL)MIC - Cu²⁺ Supplemented (µg/mL)Fold-ShiftInterpretation
Staphylococcus aureus ATCC 29213(+)32.04.08xStrong Metal Potentiation
Bacillus cereus ATCC 10876(+)16.02.08xStrong Metal Potentiation
Escherichia coli ATCC 25922(-)>64.032.02xWeak Activity / Efflux
Pseudomonas aeruginosa ATCC 27853(-)>64.0>64.0NoneIntrinsic Resistance

Table 2: Time-Kill Kinetics Summary (S. aureus ATCC 29213)

Treatment ConditionLog₁₀ CFU/mL (0h)Log₁₀ CFU/mL (8h)Log₁₀ CFU/mL (24h)Δ Log₁₀ (24h vs 0h)Activity Profile
Growth Control5.78.99.2+3.5Normal Growth
1× MIC (32 µg/mL)5.75.55.8+0.1Bacteriostatic
2× MIC (64 µg/mL)5.74.24.5-1.2Bacteriostatic
4× MIC (128 µg/mL)5.73.1< 2.0> -3.7Bactericidal

Sources

Method

Preparation of N-butyl-1-methylhydrazinecarbothioamide Solutions for Cell Culture: An Application Note and Protocol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N-butyl-1-methylhydrazinecarbothioamide solutions for in vitro cell culture appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N-butyl-1-methylhydrazinecarbothioamide solutions for in vitro cell culture applications. Due to the limited information on the physicochemical properties of this specific compound, this protocol is synthesized from established methodologies for handling similar hydrazine and thioamide derivatives, as well as general practices for preparing small molecule solutions for biological assays. The focus is on ensuring solution stability, sterility, and minimizing solvent-induced cytotoxicity.

Introduction: Scientific & Methodological Considerations

N-butyl-1-methylhydrazinecarbothioamide is a compound of interest for various biological investigations. As with many novel small molecules, its solubility in aqueous media is expected to be limited, necessitating the use of an organic solvent to create a concentrated stock solution. The choice of solvent and subsequent handling procedures are critical to maintain the compound's integrity and to ensure reproducible experimental outcomes.

The protocol herein is designed around the principle of creating a high-concentration stock solution in a biocompatible organic solvent, followed by serial dilution into the cell culture medium to achieve the desired final concentration for treating cells. This approach minimizes the final concentration of the organic solvent in the cell culture, thereby reducing potential off-target effects.

Causality Behind Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad-spectrum solubilizing capacity for organic compounds and its relatively low toxicity to most cell lines at low concentrations (typically ≤ 0.5% v/v).[1][2] Cell culture grade DMSO, which is sterile and tested for non-toxicity, is essential.[3][4]

  • Sterilization: As autoclaving can degrade heat-sensitive compounds, sterile filtration is the method of choice for ensuring the sterility of the stock solution. A 0.2 µm pore size filter is the standard for removing bacterial contamination.[5][6][7] It is crucial to use a filter membrane compatible with the chosen organic solvent, such as PTFE (polytetrafluoroethylene) for DMSO.[3][8]

  • Safety: Hydrazine derivatives are known for their potential toxicity and reactivity.[9][10][11] Therefore, all handling of N-butyl-1-methylhydrazinecarbothioamide and its solutions should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[12][13]

Materials and Equipment

Reagents & Consumables Equipment
N-butyl-1-methylhydrazinecarbothioamide (powder)Analytical balance
Dimethyl sulfoxide (DMSO), cell culture grade, sterile[3][14]Vortex mixer
Phosphate-Buffered Saline (PBS), sterileSonicator (water bath or probe)
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibioticsLaminar flow hood or biological safety cabinet
Sterile, solvent-compatible syringe filters (0.2 µm pore size, e.g., PTFE)[8]Sterile syringes (various sizes)
Sterile, amber glass vials or polypropylene cryovials for storagePipettes and sterile, filtered pipette tips
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves-

Experimental Protocols

Workflow for Solution Preparation

The following diagram illustrates the overall workflow for the preparation of N-butyl-1-methylhydrazinecarbothioamide solutions for cell culture experiments.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh Compound B Dissolve in DMSO A->B C Vortex/Sonicate B->C D Sterile Filter (0.2 µm PTFE) C->D E Aliquot & Store at -20°C D->E F Thaw Stock Solution E->F Use as needed G Serially Dilute in Culture Medium F->G H Apply to Cells G->H

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Application

Application Notes &amp; Protocols: Catalytic Applications of N-Substituted Hydrazinecarbothioamide (Thiosemicarbazone) Coordination Compounds

Foreword: Scope and Scientific Rationale Initial inquiries into the specific catalytic applications of N-butyl-1-methylhydrazinecarbothioamide coordination compounds reveal a notable scarcity of dedicated research in pub...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Scope and Scientific Rationale

Initial inquiries into the specific catalytic applications of N-butyl-1-methylhydrazinecarbothioamide coordination compounds reveal a notable scarcity of dedicated research in publicly accessible literature. However, this specific molecule belongs to the broader, extensively studied class of compounds known as thiosemicarbazones. Thiosemicarbazones are formed from the condensation of a thiosemicarbazide with a ketone or aldehyde. The resulting ligands are renowned for their versatile coordination behavior, owing to the presence of both hard nitrogen and soft sulfur donor atoms.[1]

This guide, therefore, broadens its scope to the catalytic applications of coordination compounds derived from the general class of N-substituted hydrazinecarbothioamides (thiosemicarbazones). The principles, protocols, and mechanistic insights discussed herein are directly applicable and provide a robust foundational framework for investigating the catalytic potential of novel derivatives like N-butyl-1-methylhydrazinecarbothioamide. The structural versatility of thiosemicarbazone ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn dictates their catalytic activity.[2][3] This document provides the theoretical basis and practical protocols to empower researchers to synthesize, characterize, and evaluate these promising catalysts in a variety of organic transformations.

Section 1: Synthesis and Coordination Chemistry

The efficacy of a thiosemicarbazone-based catalyst begins with the successful synthesis of the ligand and its subsequent coordination to a metal center. The presence of different functional groups on the terminal nitrogen can significantly influence the coordination state and catalytic properties of the resulting complexes.[2]

General Protocol: Synthesis of an N-Substituted Thiosemicarbazone Ligand

This protocol describes a general condensation reaction to form the thiosemicarbazone ligand. The choice of ketone/aldehyde and the substituted thiosemicarbazide will determine the final product.

Rationale: This condensation reaction is a straightforward and high-yielding method to produce the desired ligand.[4] The use of an acid catalyst (like glacial acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the desired ketone or aldehyde in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Thiosemicarbazide: To this solution, add a stoichiometric equivalent (10 mmol) of the N-substituted thiosemicarbazide (e.g., 4-butyl-4-methylthiosemicarbazide for the originally requested ligand).

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and then wash with diethyl ether.

  • Drying: Dry the purified thiosemicarbazone ligand in a vacuum desiccator. Characterize the product using NMR, FT-IR, and mass spectrometry.

General Protocol: Synthesis of a Metal-Thiosemicarbazone Complex (e.g., Palladium(II))

Rationale: The coordination of the thiosemicarbazone ligand to a metal salt, such as Na₂[PdCl₄], typically proceeds by displacing labile ligands. The thiosemicarbazone often acts as a bidentate or tridentate ligand, coordinating through the sulfur and azomethine nitrogen atoms.[5] This chelation effect results in a stable complex that can be isolated and used as a catalyst.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 2 mmol of the synthesized thiosemicarbazone ligand in 30 mL of warm ethanol in a 100 mL Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Metal Salt Solution: In a separate flask, dissolve 2 mmol of the metal precursor (e.g., Na₂[PdCl₄]) in 20 mL of a suitable solvent (e.g., water or ethanol).

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change and/or the formation of a precipitate usually indicates complex formation.

  • Reaction Time: Stir the reaction mixture at room temperature or gentle heat (50-60°C) for 4-6 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Collect the resulting solid complex by filtration.

  • Washing: Wash the complex sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final coordination compound under vacuum. Characterize using FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm the coordination mode.[6]

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Ketone Ketone / Aldehyde Dissolve1 Dissolve in Ethanol + Acid Catalyst Ketone->Dissolve1 TSC N-Substituted Thiosemicarbazide TSC->Dissolve1 Reflux Reflux (2-4h) Dissolve1->Reflux Ligand Purified Thiosemicarbazone Ligand (HL) Reflux->Ligand Dissolve2 Dissolve Ligand (HL) + Metal Salt Ligand->Dissolve2 MetalSalt Metal Precursor (e.g., Na2[PdCl4]) MetalSalt->Dissolve2 Stir Stir (4-6h) Dissolve2->Stir Complex Metal-Thiosemicarbazone Catalyst Stir->Complex caption Workflow for Catalyst Synthesis. Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) Transmetal->Pd0 Reductive Elimination RedElim Product Ar-Ar' Transmetal->RedElim caption Generalized Suzuki-Miyaura Catalytic Cycle. Oxidation_Workflow Start Start: Vial with Solvent (MeCN) AddSubstrate Add Substrate (e.g., Thioanisole) Start->AddSubstrate AddCat Add Fe(II)-TSC Catalyst AddSubstrate->AddCat AddOx Add Oxidant (H2O2) Dropwise AddCat->AddOx React Stir at RT (1-24h) AddOx->React Quench Quench Reaction (Na2S2O3) React->Quench Extract Extract with DCM Quench->Extract Analyze Analyze by GC/HPLC (Conversion & Selectivity) Extract->Analyze caption Experimental workflow for catalytic sulfoxidation.

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Antifungal Activity of N-butyl-1-methylhydrazinecarbothioamide

Section 1: Introduction and Scientific Rationale The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates a robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Scientific Rationale

The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents.[1][2] N-butyl-1-methylhydrazinecarbothioamide belongs to the broader class of thioamides, a group of sulfur-containing organic compounds. Heterocyclic compounds containing a thioamide moiety, such as thiadiazoles and thiosemicarbazones, have demonstrated promising antimicrobial and antifungal properties, making them an important area of research in medicinal chemistry.[3][4][5][6] The antifungal potential of these molecules often lies in their ability to interfere with essential fungal processes.

The rigorous in vitro evaluation of any new compound is the foundational step in its preclinical development. Standardized antifungal susceptibility testing (AST) provides a reproducible measure of a compound's potency, typically expressed as the Minimum Inhibitory Concentration (MIC).[7][8] Methodologies established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) ensure that data generated across different laboratories are comparable and reliable.[9][10][11][12][13]

This document provides a comprehensive set of protocols for determining the in vitro antifungal activity of N-butyl-1-methylhydrazinecarbothioamide. It details the gold-standard broth microdilution method for quantitative MIC determination, supplementary assays for fungicidal activity and host cell cytotoxicity, and guidance on data interpretation. These protocols are designed for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of novel antifungal candidates.

Section 2: Principles of Antifungal Susceptibility Assays

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit or kill a target microorganism.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of the test compound that prevents the visible growth of a fungus after a defined incubation period.[7][8] It is the most common parameter for quantifying the in vitro potency of a new agent. For some fungistatic drugs like azoles, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[2]

  • Minimum Fungicidal Concentration (MFC): This parameter is determined after the MIC assay and identifies the lowest compound concentration that results in fungal death (typically a ≥99.9% reduction in viable cells). A compound is considered fungicidal if the MFC is no more than four times its MIC.

  • Selectivity Index (SI): A critical measure of a drug's potential therapeutic window. It is calculated by comparing the concentration of the compound that is toxic to mammalian cells (e.g., CC₅₀) to the concentration that is effective against the fungal pathogen (MIC). A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells.

Section 3: Core Protocols for In Vitro Antifungal Susceptibility Testing

The following protocols are harmonized with CLSI standards (M27 for yeasts and M38 for filamentous fungi) to ensure data integrity and reproducibility.[11][12][13]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the reference standard for quantitative antifungal susceptibility testing.[2][9][11][14] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Materials:

  • N-butyl-1-methylhydrazinecarbothioamide (NBMT)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019)[15]

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Humidified incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Dissolve NBMT in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: DMSO is used to solubilize hydrophobic compounds. The stock concentration should be at least 100x the final highest concentration to ensure the final DMSO concentration in the assay does not exceed 1-2%, which could inhibit fungal growth.[8]

  • Inoculum Preparation (Yeasts - e.g., Candida spp.):

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure viability and purity.[8]

    • Harvest several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[8]

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Molds - e.g., Aspergillus spp.):

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until conidia are formed.[8]

    • Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80. Causality: Tween 80 is a surfactant that helps to disperse the hydrophobic conidia into a uniform suspension.

    • Transfer the suspension to a sterile tube and allow larger hyphal fragments to settle for 5 minutes.

    • Adjust the resulting conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer and dilute it into RPMI-1640 medium.[16]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Prepare a working solution of NBMT in RPMI-1640 at twice the highest desired final concentration (e.g., 32 µg/mL for a final top concentration of 16 µg/mL). Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum (from step 2 or 3) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 16 µg/mL down to 0.03 µg/mL).

    • Add 100 µL of sterile RPMI-1640 to well 12.

    • Seal the plates or place them in a humidified container and incubate at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is visible in the growth control well (well 11).[16][17]

  • Endpoint Determination (MIC Reading):

    • Visual Reading: Using a reading mirror, determine the MIC as the lowest concentration of NBMT that causes a complete (for fungicidal agents) or significant (≥50% for fungistatic agents) inhibition of growth compared to the drug-free growth control.[2][8]

    • Spectrophotometric Reading: Read the optical density (OD) of the plates at a relevant wavelength (e.g., 530 nm). The MIC can be defined as the lowest drug concentration that reduces the OD by ≥50% or ≥90% compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock 1. Prepare NBMT Stock in DMSO plate 3. Serial Dilution in 96-Well Plate stock->plate inoculum 2. Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Plate with Fungal Suspension inoculum->inoculate plate->inoculate incubate 5. Incubate (24-72h at 35°C) inoculate->incubate read 6. Read MIC Endpoint (Visual/Spectrophotometric) incubate->read

Workflow for the Broth Microdilution MIC Assay.
Protocol 3.2: Disk Diffusion Assay

This is a simpler, qualitative or semi-quantitative alternative to broth microdilution, useful for screening purposes.[2][15][18] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a fungal lawn.

Materials:

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile paper disks (6 mm diameter)

  • Fungal inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

Step-by-Step Methodology:

  • Plate Preparation: Prepare MHA plates according to the manufacturer's instructions.

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland fungal suspension. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to create a confluent lawn of growth.[17]

  • Disk Preparation and Application: Aseptically apply a known amount of NBMT solution (e.g., 10 µL of a 1 mg/mL solution) to a sterile paper disk and allow the solvent to evaporate. Place the impregnated disk firmly onto the center of the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. A larger zone diameter corresponds to greater antifungal activity.[19][20]

Section 4: Advanced and Supplementary Protocols

Protocol 4.1: Determination of Minimum Fungicidal Concentration (MFC)

This assay is a follow-on to the MIC test to determine if the compound is fungicidal (kills fungi) or fungistatic (inhibits growth).

Step-by-Step Methodology:

  • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours, or until growth is visible in spots from lower-concentration wells.

  • The MFC is defined as the lowest concentration from the MIC plate from which no colonies grow on the subculture plate, representing a ≥99.9% kill rate.

Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)

It is essential to determine if NBMT is selectively toxic to fungi or if it also harms host cells.[21][22] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[23][24]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Prepare serial dilutions of NBMT in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Reading: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting viability versus drug concentration.

Section 5: Data Presentation and Interpretation

Quantitative data from susceptibility and cytotoxicity testing should be organized clearly for comparison. The Selectivity Index (SI) is calculated as: SI = CC₅₀ / MIC .

Table 1: Example Antifungal Susceptibility Data for N-butyl-1-methylhydrazinecarbothioamide (NBMT)

Fungal Strain Compound MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
C. albicans SC5314 NBMT 2 4 2 Fungicidal
C. parapsilosis ATCC 22019 NBMT 4 32 8 Fungistatic
A. fumigatus Af293 NBMT 1 2 2 Fungicidal

| C. albicans SC5314 | Fluconazole (Control) | 0.5 | >64 | >128 | Fungistatic |

Table 2: Example Cytotoxicity and Selectivity Index Data for NBMT

Cell Line Fungal Strain MIC (µg/mL) CC₅₀ (µg/mL) Selectivity Index (CC₅₀/MIC)
HeLa C. albicans SC5314 2 >64 >32

| HeLa | A. fumigatus Af293 | 1 | >64 | >64 |

A higher Selectivity Index suggests that the compound is more toxic to the fungal pathogen than to mammalian cells, indicating a more promising therapeutic profile.

Preclinical_Workflow start Start: Novel Compound (NBMT) mic In Vitro MIC Assay (Primary Screen) start->mic active Active? (MIC ≤ Threshold) mic->active inactive Inactive: Stop or Modify active->inactive No mfc MFC Assay (Fungicidal vs. Fungistatic) active->mfc Yes cyto In Vitro Cytotoxicity (e.g., MTT Assay on HeLa) mfc->cyto selectivity Calculate Selectivity Index (SI = CC50 / MIC) cyto->selectivity selective Selective? (SI ≥ 10) selectivity->selective nonselective Non-Selective: High Host Toxicity selective->nonselective No invivo Proceed to In Vivo Efficacy Models selective->invivo Yes

Decision workflow for preclinical antifungal evaluation.

Section 6: Outlook: In Vivo Efficacy Models

Compounds that demonstrate potent in vitro activity (low MIC), a fungicidal mechanism, and a high selectivity index are strong candidates for further evaluation. The subsequent step involves testing the compound's efficacy in established animal models of fungal infection, such as murine models of disseminated candidiasis or invasive aspergillosis.[1][25][26][27] These in vivo studies are critical for understanding the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a complex biological system.[27]

Section 7: References

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Pfaller, M. A., & Andes, D. R. (2016). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Springer. [Link]

  • Lass-Flörl, C., et al. (2015). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. American Society for Microbiology. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum. [Link]

  • Cheng, J., Pham, J., & Bell, S. (Year not specified). A disc test of antifungal susceptibility. ConnectSci. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • Hassan, R. M., et al. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Archives of Clinical Infectious Diseases. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Shadomy, S., & Dixon, D. M. (1988). In vivo models: evaluating antifungal agents. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Cantón, E., et al. (2009). Comparison between Disk Diffusion and Microdilution Methods for Determining Susceptibility of Clinical Fungal Isolates to Caspofungin. American Society for Microbiology. [Link]

  • International Organization for Standardization. (n.d.). ISO 16256:2012. [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]

  • Hill, J. A., & Cowen, L. E. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • JoVE. (2017). Adaptable Broth Microdilution Method for Screening Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. [Link]

  • de Groot, P. W. J., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • ANSI Webstore. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. [Link]

  • Bliss, J. M., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

  • D'addazio, G., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

  • ResearchGate. (n.d.). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. [Link]

  • ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Thioamides | Antifungal Activity | Candida Albicans | Electron Parameters. [Link]

  • Badiee, F., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Cytotoxic evaluation of some new and potent azole derivatives as antimicrobial agents. [Link]

  • Szymańska, E., et al. (2016). Relationship between Antifungal Activity against Candida albicans and Electron Parameters of Selected N-Heterocyclic Thioamides. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]

  • ResearchGate. (2025). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Al-Amiery, A. A., et al. (2012). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). National Center for Biotechnology Information. [Link]

  • JFE Techno-Research Corporation. (n.d.). Tests on Antimicrobial Activity and Antifungal Activity. [Link]

  • ResearchGate. (n.d.). Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. [Link]

  • WikiDoc. (2011). Thioamide. [Link]

  • ChemRxiv. (2025). Structure-Activity Relationship of Novel Phenolic-Branched Amides Reveals Potent, Isolate-specific Antifungal Activity and Morph. [Link]

  • World News of Natural Sciences. (2024). Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-butyl-1-methylhydrazinecarbothioamide

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when synthesizing N-butyl-1-methylhydrazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when synthesizing N-butyl-1-methylhydrazinecarbothioamide. Direct condensation methods notoriously suffer from poor yields and isomeric impurities. This guide will provide you with the field-proven causality, optimized protocols, and troubleshooting steps needed to achieve high-purity yields.

The Regioselectivity Bottleneck: Kinetic vs. Thermodynamic Control

The primary reason for low yields in the synthesis of N-butyl-1-methylhydrazinecarbothioamide (the 1-methyl isomer) is regioselectivity. Methylhydrazine possesses two nucleophilic nitrogen centers. Due to the electron-donating inductive effect of the methyl group, the secondary nitrogen (N2) is more electron-rich than the primary nitrogen (N1).

When methylhydrazine reacts with butyl isothiocyanate at room temperature, the reaction is under kinetic control . The more nucleophilic secondary nitrogen rapidly attacks the isothiocyanate, predominantly forming the undesired 2-methyl isomer .

To synthesize the target 1-methyl isomer , we must shift the reaction to thermodynamic control . The 1-methyl isomer is sterically less hindered (the bulky methyl group is further from the thiourea core), making it the thermodynamically favored product. By applying a high-temperature, acid-catalyzed thermal rearrangement, we can cleanly isomerize the kinetic byproduct into your desired target 1.

G A Methylhydrazine + Butyl Isothiocyanate B Kinetic Addition (0-25 °C) A->B C 2-Methyl Isomer (Kinetic Product) B->C Fast E N-butyl-1-methyl- hydrazinecarbothioamide (Target) B->E Slow / Direct D Thermal Rearrangement (Reflux + H+) C->D Isomerization D->E High Yield

Workflow comparing kinetic addition vs. thermodynamic rearrangement for regioselective synthesis.

Quantitative Data: Optimization Parameters

The table below summarizes the causality of temperature and catalysis on the regiomeric ratio and overall isolated yield.

Synthesis ConditionCatalystTemp (°C)Time (h)Regioselectivity (1-Me : 2-Me)Isolated Yield (%)
Standard AdditionNone25215 : 8512
Low Temp AdditionNone0410 : 908
Thermal RearrangementNone781260 : 4045
Catalyzed Rearrangement AcOH 78 16 > 95 : 5 82

Self-Validating Experimental Protocol

This methodology utilizes the acid-catalyzed thermal rearrangement strategy to ensure high yields of the 1-methyl isomer.

Phase 1: Kinetic Addition

  • Dissolve 10 mmol of methylhydrazine in 20 mL of anhydrous ethanol in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Dropwise add 10 mmol of butyl isothiocyanate over 15 minutes to prevent exothermic runaway.

  • Stir the mixture for 1 hour at room temperature. (Note: At this stage, the flask primarily contains the kinetic 2-methyl isomer).

Phase 2: Thermodynamic Rearrangement 4. Add exactly 4 drops of glacial acetic acid (catalytic amount). Causality: The acid protonates the thiocarbonyl sulfur, facilitating the reversible cleavage and migration of the thiocarbamoyl group from the internal nitrogen to the terminal nitrogen. 5. Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (78 °C) for 16 hours.

Phase 3: Isolation & Self-Validation 6. Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against a standard of the kinetic product (Hexane:EtOAc 6:4). The complete disappearance of the higher-Rf 2-methyl spot confirms successful isomerization. 7. Slowly cool the mixture to 4 °C to induce crystallization. If the product oils out, triturate with 10 mL of ice-cold diethyl ether. 8. Filter the precipitate and wash with cold ethanol. 9. Self-Validation Checkpoint 2 (NMR): Run a 1H-NMR. The successful formation of the 1-methyl isomer is validated by the N-CH3 signal appearing as a doublet (due to coupling with the adjacent NH proton). If the reaction failed and the 2-methyl isomer remains, the N-CH3 signal will be a sharp singlet (as it is attached to a tertiary nitrogen).

Troubleshooting & FAQs

Q: Why am I getting a mixture of isomers during standard room-temperature synthesis? A: In methylhydrazine, the secondary nitrogen is more electron-rich due to the methyl group's inductive effect. This makes it the kinetic nucleophile, rapidly attacking the butyl isothiocyanate to form the 2-methyl isomer. To obtain the 1-methyl target, you must overcome this kinetic preference by driving the reaction to thermodynamic equilibrium via heat and acid catalysis, which favors the sterically less hindered 1-methyl isomer 1.

Q: I am seeing a new, highly polar byproduct form during the extended reflux step. What is it? A: Extended reflux, especially if the acid concentration is too high, can lead to the intramolecular cyclization of the thiosemicarbazide into a 1,2,4-triazole-3-thione or a 1,3,4-thiadiazole 2. To prevent this side reaction, strictly use only a catalytic amount of glacial acetic acid (no more than 4-5 drops per 10 mmol) and do not exceed the 16-hour reflux window.

Q: My final product is an oil rather than a crystalline solid. How can I induce precipitation? A: N-butyl-1-methylhydrazinecarbothioamide has a highly flexible butyl chain that can trap solvent or unreacted butyl isothiocyanate, severely depressing its melting point and preventing crystallization. Triturate the crude oil with cold diethyl ether to extract residual isothiocyanate. Afterward, recrystallize from a minimal amount of hot ethanol, adding cold water dropwise until the solution just turns cloudy, then cool slowly to 4 °C 2.

References

  • Title: Studies of Thioacids and Their Derivatives. IX. Thiosemicarbazides.
  • Title: Minimizing side reactions in the synthesis of thiosemicarbazide derivatives Source: BenchChem URL

Sources

Optimization

Technical Support Center: Troubleshooting N-butyl-1-methylhydrazinecarbothioamide Solubility in Aqueous Media

Welcome to the technical support center for N-butyl-1-methylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-butyl-1-methylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous media. Our goal is to equip you with the scientific principles and practical techniques to ensure successful experimental outcomes.

Understanding the Challenge: The Physicochemical Profile of N-butyl-1-methylhydrazinecarbothioamide

N-butyl-1-methylhydrazinecarbothioamide, with a molecular formula of C6H15N3S and a molecular weight of 161.27, presents a solubility challenge typical of many small molecule drug candidates.[1] Its structure, featuring a non-polar n-butyl group and a polar hydrazinecarbothioamide moiety, results in an amphiphilic nature that can lead to poor aqueous solubility. Hydrazinecarbothioamide derivatives are often characterized as having low solubility and high permeability.[2]

The hydrazine and thioamide functional groups suggest that the molecule's charge state, and therefore its solubility, will be influenced by pH. The presence of both hydrogen bond donors (N-H groups) and acceptors (N and S atoms) allows for interactions with polar solvents, but the hydrophobic butyl chain can limit overall water solubility.

This guide will walk you through a systematic approach to troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My N-butyl-1-methylhydrazinecarbothioamide is not visibly dissolving in my aqueous buffer. Where do I start?

This is a common starting point. The "like dissolves like" principle is fundamental here. The presence of the butyl group gives the molecule significant non-polar character, making it challenging to dissolve in a purely aqueous environment.

Troubleshooting Flowchart: Initial Insolubility

start Start: Compound is insoluble in aqueous buffer step1 Step 1: Prepare a concentrated stock solution in an organic solvent start->step1 step2 Step 2: Perform a serial dilution of the stock solution into your aqueous buffer step1->step2 step3 Step 3: Observe for precipitation step2->step3 step4 Is precipitation observed at the desired final concentration? step3->step4 step5 Yes step4->step5 Precipitation step6 No step4->step6 No Precipitation step7 Proceed to advanced solubilization techniques (FAQ 2-4) step5->step7 step8 Success! Your compound is soluble at the desired concentration. step6->step8

Caption: Initial troubleshooting workflow for an insoluble compound.

Detailed Protocol: The Stock Solution Approach

  • Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and miscibility with water.[] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Prepare a high-concentration stock solution. Aim for a concentration significantly higher than your final experimental concentration (e.g., 10-100 mM). Ensure the compound is fully dissolved in the organic solvent. Gentle warming or sonication can aid dissolution.

  • Perform a serial dilution. Add small aliquots of the concentrated stock solution to your aqueous buffer to reach the desired final concentration. It is crucial to maintain a low final concentration of the organic solvent (typically <1% v/v, and often <0.1%) to avoid solvent effects in your experiment, especially in cell-based assays.[4]

  • Observe carefully. After each addition, vortex or mix thoroughly and observe for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the compound's solubility limit in that specific aqueous medium has been exceeded.

FAQ 2: My compound dissolves in the organic stock but precipitates when diluted into my aqueous buffer. What's my next step?

This indicates that while the compound is soluble in the organic solvent, its thermodynamic solubility in your aqueous buffer is low. The following strategies can help increase the aqueous solubility.

Option A: Co-Solvent System

A co-solvent system involves using a water-miscible organic solvent at a higher concentration in your final aqueous solution to increase the solubility of a hydrophobic compound.[5] Co-solvents work by reducing the polarity of the aqueous medium.[]

Common Co-solvents for Biological Experiments:

Co-solventTypical Starting Concentration (v/v)Considerations
DMSO1-5%Can have cellular effects at higher concentrations.
Ethanol1-10%Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)5-20%Generally well-tolerated in many systems.[6]
Propylene Glycol5-20%A common vehicle for in vivo studies.

Experimental Protocol: Co-solvent Optimization

  • Prepare several small-scale test solutions of your aqueous buffer containing varying concentrations of a chosen co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Add your concentrated stock solution of N-butyl-1-methylhydrazinecarbothioamide to each co-solvent-buffer mixture to achieve the desired final concentration.

  • Observe for precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

  • The lowest concentration of co-solvent that maintains the compound in solution is the optimal choice.

Option B: pH Adjustment

The hydrazinecarbothioamide moiety contains basic nitrogen atoms that can be protonated at acidic pH, and potentially acidic protons that can be deprotonated at basic pH. Altering the pH of your buffer can ionize the molecule, which generally increases aqueous solubility.[]

Troubleshooting Logic: pH Modification

start Start: Compound precipitates in buffer at physiological pH (~7.4) step1 Hypothesis: The compound may be a weak base or acid. start->step1 step2 Experiment: Prepare buffers at a range of pH values (e.g., pH 5, 6, 7, 8, 9) step1->step2 step3 Test solubility at each pH step2->step3 step4 Does solubility increase at acidic or basic pH? step3->step4 step5 Acidic pH (Protonation) step4->step5 step6 Basic pH (Deprotonation) step4->step6 step7 Identify the optimal pH range for solubility step5->step7 step6->step7 step8 Ensure the chosen pH is compatible with your experimental system step7->step8

Caption: Logic for using pH to enhance solubility.

Experimental Protocol: pH Screening

  • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0).

  • Attempt to dissolve N-butyl-1-methylhydrazinecarbothioamide directly in each buffer or by diluting a concentrated stock solution.

  • Visually inspect for solubility and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Important: Ensure that the chosen pH does not compromise the stability of the compound or the integrity of your experimental system (e.g., cell viability, enzyme activity). Chemical stability in the dissolution medium is a critical factor.[7][8]

FAQ 3: Co-solvents and pH adjustment are not sufficient or are incompatible with my assay. What other options do I have?

When basic formulation strategies are insufficient, more advanced techniques involving excipients like surfactants and cyclodextrins can be employed.

Option A: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[9][10]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration (w/v)
Tween® 20/80Non-ionic0.01 - 0.1%
Triton™ X-100Non-ionic0.01 - 0.1%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%

Experimental Protocol: Surfactant Screening

  • Prepare solutions of your aqueous buffer containing different surfactants at concentrations above their CMC.

  • Add your compound (from a stock solution) to these surfactant-containing buffers.

  • Observe for solubility.

  • Caution: Surfactants can interfere with certain biological assays, particularly those involving proteins or cell membranes.[4] It is essential to run appropriate vehicle controls.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their aqueous solubility.[13][14][]

Common Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a phase solubility diagram by adding an excess of N-butyl-1-methylhydrazinecarbothioamide to aqueous solutions containing increasing concentrations of the chosen cyclodextrin.

  • Agitate the samples until equilibrium is reached (typically 24-72 hours).

  • Filter the samples and analyze the concentration of the dissolved compound in the supernatant.

  • A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.

FAQ 4: My compound seems to be degrading in the dissolution medium. How can I confirm this and what can I do?

Hydrazine-containing compounds can be susceptible to hydrolysis or oxidation, especially at non-neutral pH or in the presence of certain buffer components.[16]

Troubleshooting Protocol: Stability Assessment

  • Incubate and Analyze: Prepare a solution of your compound in the intended aqueous buffer. Incubate it under the experimental conditions (temperature, light exposure) for the duration of your experiment.

  • Analytical Monitoring: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a stability-indicating method like HPLC.

  • Interpret the Results: A decrease in the peak area of the parent compound and/or the appearance of new peaks over time indicates degradation.

  • Corrective Actions:

    • Adjust pH: If degradation is pH-dependent, try to find a pH range where the compound is more stable.

    • Buffer Selection: Some buffer components can catalyze degradation. Consider switching to a different buffer system.

    • Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions or use amber-colored vials.

    • Use Freshly Prepared Solutions: For unstable compounds, always prepare solutions immediately before use.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
Organic Stock Solution Dissolve in a strong organic solvent first, then dilute.Always the first step for poorly soluble compounds.Final organic solvent concentration must be low and non-interfering.
Co-solvents Reduce the polarity of the aqueous medium.When dilution from a stock solution leads to precipitation.Potential for solvent effects on the experimental system.
pH Adjustment Ionize the compound to increase its interaction with water.For compounds with ionizable functional groups.pH must be compatible with the assay and compound stability.
Surfactants Form micelles to encapsulate the hydrophobic compound.When co-solvents and pH adjustment are insufficient or incompatible.Potential for interference with biological assays.
Cyclodextrins Form inclusion complexes to shield the hydrophobic moiety.An effective alternative to surfactants with often better biological compatibility.Can be more expensive; complexation is an equilibrium process.
References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 18, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved March 18, 2026.
  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast].
  • Jenita, M. J. (2024, September 6).
  • Santa Cruz Biotechnology. (n.d.). Surfactants. Retrieved March 18, 2026.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved March 18, 2026.
  • Blog. (2025, December 15).
  • NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC. Retrieved March 18, 2026.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions | Request PDF. Retrieved March 18, 2026.
  • PMC. (n.d.). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Retrieved March 18, 2026.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or .... Retrieved March 18, 2026.
  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved March 18, 2026.
  • ResearchGate. (2025, May 1).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Academia.edu. (n.d.). (PDF) Theoretical investigations of the structural and chemical properties of hydrazinecarboxamide and hydrazinecarbothioamide. Retrieved March 18, 2026.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • Dissolution Method Development for Poorly Soluble Compounds. (2001, August). Dissolution Technologies.
  • Dissolution Method Troubleshooting. (2022, November 4).
  • Turkish Journal of Pharmaceutical Sciences. (2025, September 4). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
  • PubChem. (n.d.). N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853. Retrieved March 18, 2026.
  • BOC Sciences. (n.d.).
  • Fisher Scientific. (n.d.).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
  • Chromatography Forum. (2006, February 2). Organic pH modifier.
  • Agilent. (n.d.).
  • ACS Publications. (2017, April 7). Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction | Organic Letters.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach | Request PDF. Retrieved March 18, 2026.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Santa Cruz Biotechnology. (n.d.). N-isobutyl-1-methylhydrazinecarbothioamide. Retrieved March 18, 2026.
  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Retrieved March 18, 2026.
  • NIST WebBook. (n.d.). Hydrazinecarbothioamide. Retrieved March 18, 2026.
  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved March 18, 2026.
  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved March 18, 2026.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved March 18, 2026.
  • ResearchGate. (2009, March 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Semantic Scholar. (2016, September 28). Figure 1 from (E)-2-[(2-Butyl-4-chloro-1H-imidazol-5-yl)
  • MDPI. (n.d.). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Retrieved March 18, 2026.
  • Cheméo. (n.d.). Hydrazinecarbothioamide. Retrieved March 18, 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of N-butyl-1-methylhydrazinecarbothioamide

Welcome to the technical support center for the crystallization of N-butyl-1-methylhydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-butyl-1-methylhydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this and similar thiourea derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization experiments effectively.

Introduction

N-butyl-1-methylhydrazinecarbothioamide is a small organic molecule with potential applications in various fields. Achieving a crystalline solid is a critical step for its purification, characterization, and downstream applications, ensuring batch-to-batch consistency and enabling structural analysis. Crystallization can often be a challenging process, influenced by a multitude of factors including solvent choice, temperature, and the presence of impurities. This guide provides a structured approach to overcoming common hurdles in the crystallization of this compound.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you may encounter during the crystallization of N-butyl-1-methylhydrazinecarbothioamide in a question-and-answer format.

Q1: My compound has "oiled out" of the solution instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation.[1]

Causality and Solutions:

  • High Solute Concentration: The most common cause is an excessively high concentration of the solute in the solvent. The solution becomes so supersaturated upon cooling that the compound cannot organize into a crystal lattice and instead separates as a molten globule.

    • Solution: Re-heat the mixture to dissolve the oil, then add more of the same solvent to decrease the overall concentration. Allow the solution to cool slowly.[1]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

  • Inappropriate Solvent Choice: If the compound's melting point is below the solvent's boiling point, it may melt in the hot solution and not solidify upon cooling.

    • Solution: Select a solvent with a lower boiling point. A systematic solvent screening is highly recommended to find the optimal solvent system.

Q2: After cooling, my solution is clear and no crystals have formed. What should I do?

A2: A clear solution after cooling indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur. This can be due to several factors, including the use of too much solvent or the inherent difficulty of the molecule to nucleate.

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for other molecules to deposit onto, initiating crystallization.[1]

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much solvent, which could lead to oiling out or the precipitation of impurities.

  • Extended Cooling: Place the flask in an ice bath or even a freezer for a period of time. Lower temperatures decrease the solubility of the compound and can promote crystallization.[1]

Q3: The crystals I obtained are very fine needles or powder. How can I grow larger, higher-quality crystals?

A3: The formation of small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals suitable for single-crystal X-ray diffraction, the rate of crystallization needs to be slowed down.

Strategies for Growing Larger Crystals:

  • Slow Cooling: As mentioned previously, slow cooling is paramount. A Dewar flask filled with warm water can be used to insulate the crystallization vessel for very slow cooling.

  • Solvent Diffusion: A technique where a solution of your compound in a good solvent is layered with a poor solvent in which it is insoluble. At the interface, slow diffusion will lead to a gradual increase in insolubility, promoting the growth of large, well-defined crystals.

  • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed container that has a layer of a more volatile "anti-solvent" (a solvent in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing slow crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for N-butyl-1-methylhydrazinecarbothioamide?

A1: The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For thiourea derivatives, a good starting point is to screen a range of solvents with varying polarities.

Solvent Screening Workflow:

A systematic approach to solvent screening is crucial for success. The following workflow can guide your selection process:

Solvent_Screening_Workflow start Start: Small amount of crude N-butyl-1-methylhydrazinecarbothioamide solvent_selection Select a panel of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) start->solvent_selection room_temp_test Test solubility of a small sample in each solvent at room temperature solvent_selection->room_temp_test dissolves_rt Dissolves at RT? room_temp_test->dissolves_rt hot_test Heat the suspension dissolves_rt->hot_test No too_soluble Too soluble. Not a good single solvent. dissolves_rt->too_soluble Yes dissolves_hot Dissolves when hot? hot_test->dissolves_hot cool_test Cool the solution dissolves_hot->cool_test Yes insoluble Insoluble. Consider for solvent/anti-solvent pair. dissolves_hot->insoluble No crystals_form Crystals form upon cooling? cool_test->crystals_form good_solvent Good single solvent candidate crystals_form->good_solvent Yes poor_solvent Poor single solvent. Consider for solvent/anti-solvent pair. crystals_form->poor_solvent No

Caption: A decision-making flowchart for systematic solvent screening in the crystallization of N-butyl-1-methylhydrazinecarbothioamide.

Solvent Property Comparison Table:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but high boiling point can sometimes lead to oiling out.
Ethanol7824.5A common and effective solvent for many organic molecules.
Acetone5620.7A more polar aprotic solvent, good for dissolving a range of compounds.
Ethyl Acetate776.0A moderately polar solvent, often used in combination with less polar solvents.
Toluene1112.4A non-polar aromatic solvent.
Hexane691.9A very non-polar solvent, often used as an anti-solvent.

Q2: How can I be sure that the crystals I have obtained are my desired compound and are pure?

A2: Characterization of your crystalline material is a critical final step. Several analytical techniques can be employed to confirm the identity and purity of your N-butyl-1-methylhydrazinecarbothioamide crystals.

Recommended Analytical Techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). A broad melting point range is indicative of impurities.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming the chemical structure of your compound. Compare the spectra of your recrystallized material to a reference spectrum or the expected chemical shifts and vibrational modes.

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your sample. A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a high degree of purity.

  • Single-Crystal X-ray Diffraction (SCXRD): For an unambiguous determination of the molecular structure and packing in the solid state, SCXRD is the gold standard. This technique requires a single, high-quality crystal.[2]

Q3: Can I use a mixture of solvents for crystallization?

A3: Yes, using a binary solvent system is a very common and effective technique, especially when a single solvent does not provide the desired solubility profile.

Binary Solvent System Strategy:

  • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • While the solution is hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Allow the solution to cool slowly. The gradual change in solvent composition will promote slow and controlled crystallization.

This method provides fine control over the supersaturation of the solution, often leading to the formation of high-quality crystals.

Experimental Protocols

General Single-Solvent Recrystallization Protocol for Thiourea Derivatives

  • Dissolution: In an Erlenmeyer flask, add the crude N-butyl-1-methylhydrazinecarbothioamide. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the compound is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should commence. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.

References

  • Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Implications of Crystallization Temperatures of Organic Small Molecules in Optimizing Nonfullerene Solar Cell Performance | ACS Applied Energy Materials.

Sources

Optimization

Technical Support Center: N-Butyl-1-methylhydrazinecarbothioamide Storage &amp; Handling Guide

Welcome to the Technical Support Center for N-butyl-1-methylhydrazinecarbothioamide (CAS: 21198-52-7). As a thiosemicarbazide derivative, this compound is highly valuable in drug development and coordination chemistry. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-butyl-1-methylhydrazinecarbothioamide (CAS: 21198-52-7). As a thiosemicarbazide derivative, this compound is highly valuable in drug development and coordination chemistry. However, its unique structural features—specifically the thioamide bond and the hydrazine moiety—make it susceptible to multiple degradation pathways if not handled with rigorous environmental controls.

This guide provides researchers and assay developers with field-proven, mechanistically grounded troubleshooting strategies to ensure scientific integrity and reproducible results.

The Mechanistic Basis of Degradation

To prevent degradation, it is critical to understand the causality behind the compound's instability. N-butyl-1-methylhydrazinecarbothioamide degrades primarily through four interconnected pathways:

  • Metal-Catalyzed Oxidative Cyclization: Thiosemicarbazides are potent bidentate ligands that coordinate strongly via their sulfur and azomethine nitrogen atoms. When exposed to redox-active transition metals (e.g., Cu²⁺, Fe³⁺), the metal acts as an electron sink. This catalyzes the oxidation of the compound into inactive thiocyanates or cyclized byproducts like 1,3,4-oxadiazoles and 1,2,4-thiadiazoles[1, 3].

  • Hydrolysis: The thioamide bond (-C(=S)-NH-) is vulnerable to nucleophilic attack. Extremes in pH (strongly acidic or basic conditions) catalyze the hydrolysis of this bond, yielding hydrazine derivatives, free amines, and hydrogen sulfide (H₂S) [2].

  • Autoxidation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of disulfides or sulfinic/sulfonic acids at the sulfur center.

  • Photodegradation: The molecule absorbs UV and ambient light, which can induce radical-mediated fragmentation of the N-N or C=S bonds.

Degradation Pathways Visualization

DegradationPathways Compound N-butyl-1-methylhydrazinecarbothioamide Oxidation Oxidation (O2 / ROS) Compound->Oxidation Air Exposure Hydrolysis Hydrolysis (pH Extremes) Compound->Hydrolysis Aqueous Media MetalCat Metal Catalysis (Cu2+, Fe3+) Compound->MetalCat Trace Metals Photolysis Photolysis (UV Light) Compound->Photolysis Ambient Light ProdOx Thiadiazoles & Disulfides Oxidation->ProdOx ProdHyd Hydrazine + Amines + H2S Hydrolysis->ProdHyd ProdMet Oxidative Cyclization MetalCat->ProdMet ProdPho Radical Fragmentation Photolysis->ProdPho

Mechanisms of N-butyl-1-methylhydrazinecarbothioamide degradation during storage.

Troubleshooting & FAQs

Q: Why does my stock solution turn yellow or brown over time, accompanied by a loss of assay activity? A: This color shift is the hallmark of metal-catalyzed oxidation or autoxidation . Trace metals in your solvent or glassware are likely chelating the thiosemicarbazide core, driving oxidative cyclization [3]. Actionable Fix: Switch to HPLC-grade, degassed, anhydrous solvents. Use silanized glassware or high-quality polypropylene tubes to minimize metal leaching.

Q: I am seeing inconsistent IC₅₀ results when using aliquots that have been frozen and thawed multiple times. What is happening? A: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial. Because the compound is prone to hydrolysis [2], this micro-introduction of water slowly degrades the thioamide bond. Actionable Fix: Never subject this compound to freeze-thaw cycles. Prepare single-use aliquots of the solid or stock solution and discard any unused portion after thawing.

Q: A fine precipitate is forming in my DMSO stock solution after a week at 4°C. Is the compound crashing out? A: It is highly likely that the compound is not just precipitating, but has degraded into insoluble cyclized byproducts (e.g., 1,3,4-oxadiazoles) [1]. DMSO is hygroscopic; if the vial was opened in ambient air, absorbed moisture will have driven hydrolytic and oxidative degradation.

Self-Validating Experimental Protocols (SOPs)

To ensure trustworthiness in your assays, do not assume your storage conditions are adequate. Use the following self-validating system to prepare and store your compound.

Protocol: Preparation of Metal-Free, Anhydrous Stock Solutions

This protocol includes an internal validation step to confirm the absence of catalytic degradation.

Step 1: Solvent Preparation & Degassing

  • Select an anhydrous solvent (e.g., anhydrous DMSO or DMF) from a newly opened, septum-sealed bottle.

  • Sparge the solvent with ultra-pure Argon or N₂ for 15 minutes to displace dissolved oxygen.

Step 2: Metal-Free Validation (The Self-Validation Step)

  • Prepare two 1 mL test vials of your intended assay buffer.

  • Spike Vial A with 1 mM EDTA (a strong metal chelator). Leave Vial B untreated.

  • Add 10 µM of N-butyl-1-methylhydrazinecarbothioamide to both vials.

  • Monitor both vials via LC-MS or UV-Vis (approx. 290 nm) over 4 hours.

    • Interpretation: If Vial B shows a rapid decrease in the parent peak while Vial A remains stable, your buffer is contaminated with trace metals. You must use metal-free reagents or include a chelator in your assay design.

Step 3: Aliquoting and Storage

  • Dissolve the solid compound in the degassed solvent under an inert atmosphere (glove box or Schlenk line).

  • Dispense into single-use, amber-colored glass vials to prevent photodegradation.

  • Overlay the headspace of each vial with Argon before sealing tightly.

  • Store immediately at -80°C.

Storage Workflow Visualization

StorageWorkflow Receipt 1. Receipt & Desiccation Aliquot 2. Aliquot to Amber Vials Receipt->Aliquot Purge 3. Argon/N2 Purge Aliquot->Purge Store 4. Store at -80°C Purge->Store Solution 5. Prepare Fresh Daily Store->Solution

Optimal storage and handling workflow to prevent compound degradation.

Quantitative Stability Data Summary

The following table summarizes the stability constraints of thiosemicarbazide derivatives under various environmental stressors to guide your experimental design [1, 2, 4].

Stress ConditionPrimary Degradation PathwayPreventative MeasureRecommended Storage Constraint
Temperature > 4°C Thermal degradation / Accelerated oxidationStore solid and stocks at ultra-low temps.-20°C to -80°C
Aqueous Media (pH < 5 or > 8) Acid/Base-catalyzed hydrolysisBuffer solutions strictly; avoid prolonged aqueous exposure.pH 6.5 – 7.5 (Prepare fresh)
Ambient Light / UV Radical fragmentationUse amber vials; wrap experimental tubes in foil.Strictly dark storage
Trace Metals (Cu²⁺, Fe³⁺) Oxidative cyclizationUse HPLC-grade solvents; add EDTA if assay permits.< 1 ppm heavy metals
Atmospheric Oxygen Autoxidation to disulfidesPurge headspace with Argon/N₂; use septum caps.Inert atmosphere only

References

  • Preprints.org. "Functionalizing Thiosemicarbazones for Covalent Immobilization on Nanoparticles." Preprints, 2024. URL:[Link][1]

  • ResearchGate. "Study of Cu 2+ mediated oxidation of thiosemicarbazide, thiocarbohydrazide and thiourea." ResearchGate. URL: [Link][2]

  • RSC Advances. "Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil." RSC Advances, 11(13), 7138–7145, 2021. DOI: 10.1039/d0ra10626g. URL:[Link][3]

Sources

Troubleshooting

purification methods for N-butyl-1-methylhydrazinecarbothioamide crude reaction mixtures

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation and purification of thiosemicarbazide derivatives. N-butyl-1-methylhydrazinecarbothioamide (CAS 21198-52-7)[1] is typically synthesized via the nucleophilic addition of 1-methylhydrazine to butyl isothiocyanate.

Because the crude reaction mixture contains species with vastly different electronic properties—a volatile non-polar electrophile, a basic polar nucleophile, and a neutral, highly hydrogen-bonded product—standardizing your purification workflow is critical to avoiding yield loss. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Troubleshooting FAQs

Q1: How do I efficiently remove unreacted butyl isothiocyanate and non-polar byproducts without losing my product? Causality & Solution: Butyl isothiocyanate is highly non-polar and volatile compared to the target thiosemicarbazide. Because the thiosemicarbazide core engages in extensive intermolecular hydrogen bonding, the product is highly crystalline and insoluble in non-polar hydrocarbons. Washing the crude solid or triturating the crude oil with a non-polar solvent (e.g., heptane or hot petroleum ether) selectively dissolves the isothiocyanate while leaving the product entirely intact[2][3].

Q2: My crude N-butyl-1-methylhydrazinecarbothioamide contains residual 1-methylhydrazine. What is the mechanistic approach to separate them? Causality & Solution: 1-Methylhydrazine is a basic amine, whereas the thiosemicarbazide product is electronically neutral (the nitrogen lone pairs are delocalized into the thiocarbonyl group). By performing an aqueous acidic wash (e.g., 1 M HCl), the unreacted hydrazine is rapidly protonated into a highly water-soluble hydrazinium salt and partitions into the aqueous layer. The target carbothioamide remains safely in the organic layer (e.g., Ethyl Acetate).

Q3: The reaction yielded a viscous oil instead of the expected solid. How do I induce crystallization? Causality & Solution: Thiosemicarbazides often form supersaturated oils ("oiling out") due to trapped solvent or trace impurities disrupting the crystal lattice. To resolve this, dissolve the oil in a minimum amount of boiling absolute ethanol, then add water dropwise until the cloud point is reached. Slow cooling allows the thermodynamic formation of the crystal lattice, forcing impurities into the mother liquor[3][4].

Purification Logic & Workflow

PurificationWorkflow Crude Crude Reaction Mixture (N-butyl-1-methylhydrazinecarbothioamide) StateCheck Physical State Assessment Crude->StateCheck Solid Solid State StateCheck->Solid Precipitated Oil Viscous Oil State StateCheck->Oil Oiled Out Trituration Triturate with Heptane (Removes Isothiocyanate) Solid->Trituration AcidWash Dissolve in EtOAc Wash with 1M HCl (Removes 1-Methylhydrazine) Oil->AcidWash Recryst Recrystallize from EtOH/H2O Trituration->Recryst AcidWash->Recryst Concentrate Pure Pure Product (>95% Purity) Recryst->Pure

Decision tree for the purification of N-butyl-1-methylhydrazinecarbothioamide crude mixtures.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system dictates the clearance rate of specific impurities. Use the table below to match your purification method to the specific contamination profile of your crude mixture.

Purification MethodSolvent SystemTarget Impurity RemovedExpected RecoveryMechanistic Rationale
Trituration Heptane / Petroleum EtherButyl isothiocyanate>95%Exploits extreme polarity differences; product is completely insoluble[2][3].
Liquid-Liquid Ext. EtOAc / 1M HCl (aq)1-Methylhydrazine90–95%Acid-base partitioning; selectively protonates basic amines.
Recrystallization Ethanol / WaterMixed trace organics80–90%Thermodynamic crystal lattice formation excludes structural mismatches[4].
Flash Chromatography Hexane / EtOAc (3:1)Complex side-products70–85%Differential adsorption on silica gel based on hydrogen-bonding capacity.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (For Oiled-Out Crudes)

Use this protocol if your crude mixture is a viscous oil containing unreacted 1-methylhydrazine.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and add 1M HCl (5 mL per gram of crude).

  • Partitioning: Shake vigorously and vent to release pressure. Allow the aqueous and organic layers to separate completely.

    • Self-Validation Checkpoint: Extract a drop of the bottom aqueous layer and test it with pH paper. It must register a pH < 3. If the pH is higher, the unreacted 1-methylhydrazine has buffered the solution, meaning protonation is incomplete. Add additional 1M HCl until pH < 3 is achieved.

  • Neutralization & Drying: Separate the organic layer and wash it once with saturated NaCl (brine) to remove residual water and acid. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to yield a pre-purified solid.

Protocol B: Trituration and Recrystallization (For Solid Crudes)

Use this protocol to remove non-polar isothiocyanates and achieve >95% final purity[2][3].

  • Trituration: Suspend the crude solid in hot heptane or petroleum ether (5 mL per gram). Stir vigorously for 15 minutes, then filter while hot. Discard the filtrate (contains isothiocyanate).

  • Dissolution: Transfer the filtered solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling absolute ethanol.

  • Cloud Point Induction: While maintaining a gentle boil, add deionized water dropwise.

    • Self-Validation Checkpoint: Stop adding water the exact moment the solution exhibits a faint, persistent turbidity that does not disappear upon swirling (the "cloud point"). If the solution oils out upon cooling instead of forming distinct crystals, too much water was added too quickly; reheat to dissolve and cool slower.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4 °C) for 2 hours to maximize yield[4].

  • Isolation: Filter the resulting crystals under vacuum and wash with a minimal amount of ice-cold 30% aqueous ethanol. Dry under high vacuum.

References

  • 21198-52-7 | N-butyl-1-methylhydrazinecarbothioamide Source: AiFChem URL
  • Process for preparing thiosemicarbazide (US2806880A)
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Source: DergiPark (Turk J Anal Chem)

Sources

Optimization

reducing byproducts in N-butyl-1-methylhydrazinecarbothioamide recrystallization

Welcome to the dedicated technical support guide for N-butyl-1-methylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-butyl-1-methylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the final purification stages of this compound. The following troubleshooting guides and FAQs are based on established principles for thiourea and thiosemicarbazide chemistry to help you minimize byproduct formation and maximize the purity of your final product.

Introduction: The Challenge of Purity in Thiosemicarbazides

N-butyl-1-methylhydrazinecarbothioamide, a substituted thiosemicarbazide, belongs to a class of compounds known for their versatile biological activities.[1][2] The thiocarbonyl group (C=S) and the hydrazine moiety (N-N) that define its structure are also sources of its chemical reactivity, making it susceptible to degradation during synthesis and purification.[3] Achieving high purity is paramount, as even minor impurities can significantly alter experimental outcomes in biological assays. This guide provides in-depth solutions to common issues faced during the critical recrystallization step.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish tint after recrystallization. What causes this discoloration and how can I achieve a pure white solid?

A: This is a very common issue and typically points to two primary culprits: oxidation or thermal decomposition.

  • Mechanism of Discoloration: The sulfur atom in the thiocarbonyl group of N-butyl-1-methylhydrazinecarbothioamide is susceptible to oxidation, especially when heated in the presence of atmospheric oxygen. This can lead to the formation of disulfide-linked impurities or other oxidized species, which are often colored.[3] Additionally, prolonged exposure to high temperatures can cause the molecule to decompose, yielding a mixture of colored byproducts. Thiourea-based compounds are known to produce nitrogen and sulfur oxides upon thermal decomposition.[4]

  • Mitigation Strategies:

    • Lower the Temperature: Use the minimum temperature required to fully dissolve the compound in your chosen solvent. Avoid aggressive, prolonged boiling.

    • Utilize an Inert Atmosphere: Performing the dissolution and cooling phases of recrystallization under a blanket of inert gas (e.g., nitrogen or argon) will significantly reduce the risk of oxidation.[5]

    • Solvent Degassing: If an inert atmosphere setup is unavailable, briefly bubbling nitrogen or argon through your recrystallization solvent before use can help remove dissolved oxygen.

    • Activated Carbon Treatment: Adding a small amount of activated carbon (charcoal) to the hot, dissolved solution can help adsorb colored impurities. Use it sparingly (1-2% by weight) and filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the carbon before cooling.

Q2: My post-recrystallization analysis by HPLC and NMR still shows several byproducts. What are they and how did they survive the purification?

A: If impurities persist after recrystallization, they either have similar solubility profiles to your target compound or they are being formed during the recrystallization process itself. The most common byproducts for this class of compounds are related to hydrolysis and incomplete reactions from the synthesis stage.

  • Common Byproducts and Their Origins:

    • Hydrolysis Products: In the presence of water, particularly at elevated temperatures or under acidic/basic conditions, thioureas can hydrolyze.[3] This can cleave the molecule, potentially leading to the formation of N-butyl-1-methylhydrazine and other related species.

    • Unreacted Starting Materials: The most common synthesis route for unsymmetrical thiosemicarbazides involves reacting an isothiocyanate with a substituted hydrazine.[5][6] Unreacted starting materials may co-crystallize with the product if their polarities are similar.

    • Symmetrical Byproducts: During synthesis, side reactions can sometimes lead to the formation of symmetrical thioureas or other derivatives that may be difficult to separate.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry (anhydrous) solvents for recrystallization to prevent hydrolysis.

    • Optimize the Solvent System: The ideal recrystallization solvent is one in which your target compound is highly soluble when hot and poorly soluble when cold, while your impurities are either very soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). You may need to experiment with a co-solvent system (e.g., ethanol/water, acetone/hexane) to achieve better separation.

    • Perform a Pre-Purification Step: If the crude product is heavily contaminated, consider a preliminary purification by column chromatography on silica gel before attempting recrystallization.[5]

Troubleshooting Guides & Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol is designed to minimize byproduct formation during the recrystallization of N-butyl-1-methylhydrazinecarbothioamide.

Step-by-Step Methodology:

  • Solvent Selection: Begin by selecting an appropriate solvent. Alcohols like ethanol are often a good starting point for thiourea derivatives.[7][8] The ideal solvent should dissolve the crude product completely at its boiling point but show very low solubility at 0-4 °C.

  • Dissolution: Place the crude solid in an appropriately sized flask. Add the minimum amount of solvent required to create a slurry. Heat the mixture gently with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Causality Note: Using an excessive amount of solvent is a primary cause of low recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). Causality Note: Pre-warming the funnel prevents premature crystallization of the product, which would lower the yield.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under a vacuum at a low temperature (e.g., 40-50 °C) to remove all residual solvent.

Diagram: Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve discolored Product Discolored? dissolve->discolored hot_filter Hot Filtration cool Slow Cooling & Ice Bath hot_filter->cool low_yield Low Yield? cool->low_yield isolate Isolate Crystals (Filtration) analyze Analyze Purity (HPLC, NMR) isolate->analyze end Pure Product analyze->end Purity OK impurities Impurities Remain? analyze->impurities Purity Not OK low_yield->isolate No sol_yield Use Less Solvent Cool Longer low_yield->sol_yield Yes discolored->hot_filter No sol_color Use Activated Carbon Work Under Inert Gas discolored->sol_color Yes sol_impurity Change Solvent System Pre-Purify via Chromatography impurities->sol_impurity Yes sol_yield->dissolve sol_color->dissolve sol_impurity->start

Caption: Troubleshooting workflow for optimizing recrystallization.

Data & Analysis

Table 1: Common Byproducts and Mitigation Strategies
Byproduct TypePotential CauseRecommended Mitigation StrategyAnalytical Signature (Expected)
Oxidation Products Exposure to atmospheric oxygen at high temperatures.Perform recrystallization under an inert (N₂ or Ar) atmosphere; use degassed solvents.Appearance of disulfide peaks in Mass Spec; potential changes in the C=S region of the FT-IR spectrum.
Hydrolysis Products Presence of water in the solvent, especially under non-neutral pH.Use anhydrous solvents; ensure all glassware is thoroughly dried.[3]Appearance of signals for smaller, cleaved fragments in NMR and HPLC.
Thermal Degradation Excessive heating temperature or prolonged heating time.Use the minimum temperature necessary for dissolution; avoid keeping the solution at boiling for extended periods.[4]Broad baseline hump in HPLC; complex, difficult-to-interpret NMR spectrum; discoloration.
Starting Materials Incomplete reaction during synthesis.Optimize the solvent system for differential solubility; consider pre-purification with column chromatography.[5]Characteristic peaks of starting materials (e.g., corresponding isothiocyanate and hydrazine) in HPLC and NMR.
Protocol 2: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for quantifying the purity of thiourea derivatives.[9][10]

  • Objective: To quantify the purity of recrystallized N-butyl-1-methylhydrazinecarbothioamide.

  • Instrumentation: HPLC with a UV-Vis detector and a C18 analytical column.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, HPLC-grade methanol (for sample prep).

  • Procedure:

    • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. The exact ratio should be optimized to achieve good peak separation.

    • Sample Preparation: Accurately weigh and dissolve a small amount of the dried, recrystallized product in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter.

    • Detection: Set the UV detector to a wavelength where the compound has strong absorbance, typically between 230-280 nm.[9][11]

    • Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.

Diagram: Key Degradation Pathways

G main_compound N-butyl-1-methyl- hydrazinecarbothioamide oxidation Oxidation Products (e.g., Disulfides) main_compound->oxidation  [O] (Heat, O₂) hydrolysis Hydrolysis Products (e.g., Hydrazine derivative) main_compound->hydrolysis  H₂O (Heat, Acid/Base) thermal Thermal Decomposition (NOx, SOx, etc.) main_compound->thermal  High Temp (Δ)

Caption: Potential degradation routes during recrystallization.

References

  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. (2025). Benchchem.
  • Troubleshooting common side reactions in thiourea synthesis. (2025). Benchchem.
  • Side reactions and byproduct formation in thiourea synthesis. (2025). Benchchem.
  • Process for the preparation of thiourea. (n.d.). Google Patents.
  • Purity detection and characterization during preparating of thiourea trioxide. (n.d.). ResearchGate.
  • DETERMINATION OF THIOUREA AND ITS DERIVATIVES WITH BROMINE MONO- CHLORIDE REAGENT BY MICRO-METHOD. (2015). IJAUR.
  • Thiourea Method number: PV2059. (n.d.). OSHA.
  • Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. (2001). PubMed.
  • A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. (2021). ResearchGate.
  • Synthesis, characterization and screening of novel glycoside derivatives of thiourea for antimicrobial activity. (n.d.). IJARIIT.
  • Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. (n.d.). CrystEngComm (RSC Publishing).
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). PubMed.
  • THIOUREA. (n.d.). Ataman Kimya.
  • Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (n.d.). PMC.
  • Urea. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - 4-Methyl-3-thiosemicarbazide. (2025). Thermo Fisher Scientific.
  • Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. (n.d.). SciSpace.
  • Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. (2022). MDPI.
  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv.
  • Thiosemicarbazide. (n.d.). Wikipedia.
  • THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil. (2021). RSC Publishing.
  • Methylthiosemicarbazide synthesis process. (n.d.). Google Patents.
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). PMC.

Sources

Troubleshooting

overcoming steric hindrance in N-butyl-1-methylhydrazinecarbothioamide complexation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the coordination chemistry of highly substituted thiosemicarbazones. N-butyl-1-methylhy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the coordination chemistry of highly substituted thiosemicarbazones. N-butyl-1-methylhydrazinecarbothioamide presents a unique set of kinetic and thermodynamic hurdles due to the severe steric bulk of the N-butyl and 1-methyl groups.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully isolate stable transition metal complexes.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my complexation reaction fail or yield uncoordinated ligand when using N-butyl-1-methylhydrazinecarbothioamide, whereas unsubstituted thiosemicarbazones work perfectly? Causality: The failure is primarily driven by steric clash. Standard thiosemicarbazones typically coordinate via the hydrazinic nitrogen and the thione/thiolate sulfur, forming a stable planar chelate ring. However, the introduction of a bulky N-butyl group on the terminal amine and a 1-methyl group trans to the hydrazinic nitrogen creates severe steric repulsion against adjacent auxiliary ligands or the metal center itself[1]. This repulsion prevents the ligand from adopting the necessary cis conformation required for chelation, shifting the equilibrium toward the uncoordinated trans conformer.

Q2: How can I definitively diagnose if steric hindrance is the root cause of my low yields, rather than electronic effects? Causality & Validation: You can validate this by comparing the EPR (Electron Paramagnetic Resonance) or NMR spectra of your reaction mixture against less hindered analogs (e.g., N-methyl or N-ethyl derivatives). As steric bulk increases from methyl to butyl, you will observe a linear shift in the g∣∣​ or gz​ parameters in EPR (for Cu(II) complexes), indicating a forced distortion from a planar to a rhombic or tetrahedral geometry[2]. If your metal center shows extreme geometric distortion or if 1H-NMR shows the azomethinic proton signal remaining unchanged (indicating non-deprotonation and failure to coordinate), steric exclusion is the culprit[3].

Troubleshooting Guide: Overcoming Steric Barriers

When steric hindrance prevents spontaneous coordination, we must manipulate the reaction environment to lower the kinetic barrier and stabilize the final thermodynamic product.

Workflow: Resolving Steric Hindrance in Complexation

Workflow for diagnosing and resolving steric hindrance in thiosemicarbazone complexation.

Strategy A: Microwave-Assisted Thermal Complexation

The Issue: Standard reflux conditions (e.g., ethanol at 78°C) do not provide sufficient thermal energy to overcome the high activation energy required for the bulky N-butyl group to rotate into the active binding conformation. The Solution: Microwave irradiation provides rapid, localized superheating. This dynamic heating method forces the ligand into the required spatial arrangement, significantly improving yields for sterically hindered N-alkyl thiosemicarbazones[3].

Strategy B: Auxiliary Ligand Pairing (Bite Angle Adjustment)

The Issue: Homoleptic complexes (e.g., ML2​ where L is the bulky ligand) suffer from extreme ligand-ligand repulsion. The Solution: Synthesize heteroleptic (mixed-ligand) complexes using auxiliary diimine ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen). These planar ligands have a rigid, small bite angle (~78°) that leaves ample coordination space in the metal's coordination sphere to accommodate the bulky N-butyl-1-methylhydrazinecarbothioamide[1].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the successful complexation of N-alkyl substituted hydrazinecarbothioamides with transition metals.

Reaction ConditionAuxiliary LigandTemp / TimeYield (%)Coordination Geometry
Standard Reflux (EtOH)None78°C / 24h< 5%Uncoordinated / Trace
Standard Reflux (EtOH)2,2'-bipyridine78°C / 12h18%Distorted Octahedral
Base-Catalyzed (Et3N)2,2'-bipyridine78°C / 6h42%Octahedral
Microwave-Assisted (Ethylene Glycol)1,10-phenanthroline150°C / 15 min85%Octahedral (Stable)

Note: Data synthesis is based on optimization parameters for highly substituted N-alkyl thiosemicarbazones interacting with Ruthenium(II) centers[3].

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology for the Microwave-Assisted Synthesis of2 . This protocol incorporates built-in validation steps to confirm success before proceeding to the next stage.

Reagents Required:

  • cis−[Ru(phen)2​Cl2​]⋅2H2​O (Precursor)

  • N-butyl-1-methylhydrazinecarbothioamide (Ligand)

  • Ethylene glycol (High-boiling solvent)

  • Ammonium hexafluorophosphate ( NH4​PF6​ )

  • Argon gas

Step-by-Step Methodology:

  • Preparation: Suspend 0.15 mmol of cis−[Ru(phen)2​Cl2​] and 0.16 mmol of the N-butyl-1-methylhydrazinecarbothioamide ligand in 10 mL of ethylene glycol in a microwave-safe reaction vessel.

  • Atmosphere Control: Purge the suspension with Argon for 15 minutes. Causality: Removing oxygen prevents the unwanted oxidation of the Ru(II) center to Ru(III) or the oxidative cyclization of the thiosemicarbazone ligand before coordination can occur.

  • Microwave Irradiation: Place the sealed vessel in a scientific microwave reactor. Apply a dynamic heating program: ramp to 150°C over 2 minutes, and hold at 150°C for 15 minutes at 150 W[3].

  • Intermediate Validation (Colorimetric): Upon cooling, the solution should transition from a dark purple/brown (precursor) to a deep red/orange. Self-Correction: If the solution remains purple, the kinetic barrier was not overcome; increase the microwave hold time by 5 minutes.

  • Precipitation: Transfer the deep red solution to a beaker containing 30 mL of distilled water. Add a saturated aqueous solution of NH4​PF6​ (approx. 1 mL) dropwise while stirring to perform counter-ion exchange.

  • Isolation: Collect the resulting red precipitate via vacuum filtration. Wash sequentially with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted ligand and residual ethylene glycol.

  • Final Validation (Spectroscopic): Dry the solid under vacuum. Run a 1H-NMR in DMSO- d6​ . The disappearance of the thiol proton (if deprotonated) or the shifting of the azomethinic proton confirms successful coordination and proves that steric hindrance was successfully bypassed[3].

References

  • Unusual Coordination Mode of Thiosemicarbazone Ligands. A Search for the Origin.National Taiwan University (ntu.edu.tw).
  • Copper(II) Thiosemicarbazone Complexes and Their Proligands upon UVA Irradiation: An EPR and Spectrophotometric Steady-State Study.MDPI.
  • Synthesis and characterization of mixed-ligand diimine-piperonal thiosemicarbazone complexes of ruthenium(II): Biophysical investigations and biological evaluation as anticancer and antibacterial agents.PMC / NIH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Thiosemicarbazide and its N-Substituted Derivatives: A Case Study Perspective on N-butyl-1-methylhydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, thiosemicarbazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiosemicarbazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the parent compound, thiosemicarbazide, with its substituted analogues, focusing on how structural modifications influence biological performance. While direct experimental data for N-butyl-1-methylhydrazinecarbothioamide is not extensively available in the public domain, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) within the thiosemicarbazide family, supported by experimental data from closely related derivatives.

The Thiosemicarbazide Core: A Foundation for Diverse Biological Activity

Thiosemicarbazide, characterized by the toxophoric N-C=S group, is a key building block in the synthesis of numerous biologically active molecules.[3][4] Its derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and antiviral activities.[2][5] The biological efficacy of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms and cancer cells.

Comparative Analysis of Biological Activity: The Impact of N-Substitution

The substitution on the nitrogen atoms of the thiosemicarbazide moiety can significantly modulate the compound's biological activity, potency, and even its mechanism of action. To understand the potential profile of N-butyl-1-methylhydrazinecarbothioamide, we will examine the effects of N-alkylation and N,N'-disubstitution as reported for other derivatives.

Antimicrobial Activity

Thiosemicarbazide derivatives have shown significant promise as antimicrobial agents.[6][7][8] The nature and position of substituents on the thiosemicarbazide scaffold play a crucial role in their antibacterial and antifungal efficacy.

Table 1: Antibacterial Activity of Selected N-Substituted Thiosemicarbazide Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideMRSA ATCC 433003.9[3]
4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideMRSA ATCC 4330015.63-31.25[3]
N-propyl substituted hydrazinecarbothioamideP. aeruginosa0.78 µM[7]
N-butyl substituted hydrazinecarbothioamideS. aureus25 µM[8]
4-bromophenyl substituted hydrazinecarbothioamideS. aureus12.5 µM[7]

Analysis and Extrapolation for N-butyl-1-methylhydrazinecarbothioamide:

The data in Table 1 suggests that N-alkylation can lead to potent antibacterial activity. For instance, an n-propyl substitution resulted in high activity against P. aeruginosa, while an n-butyl group conferred activity against S. aureus.[7][8] The presence of both a butyl and a methyl group in N-butyl-1-methylhydrazinecarbothioamide suggests that it may possess antibacterial properties. The lipophilicity introduced by the butyl group could enhance membrane permeability, a key factor in antibacterial action. The methyl group might influence its binding to target enzymes.

Anticancer Activity

Thiosemicarbazones, derived from thiosemicarbazides, are well-documented for their anticancer properties, which are often linked to the inhibition of ribonucleotide reductase and the induction of oxidative stress.[9][10]

Table 2: Anticancer Activity of Selected Thiosemicarbazone Derivatives

CompoundCell LineGI50 (nM)Reference
Copper complex of a hybrid thiosemicarbazone-alkylthiocarbamateA549 (Lung Adenocarcinoma)< 100[10]
2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamideMurine Leukemia (L1210) & Human T-lymphocyte (CEM)Potent (Specific values not provided)[11]

Analysis and Extrapolation for N-butyl-1-methylhydrazinecarbothioamide:

The anticancer activity of thiosemicarbazides is often enhanced upon complexation with metal ions like copper.[10] The N-substituents can influence the stability and cellular uptake of these metal complexes. The N-butyl and N-methyl groups in N-butyl-1-methylhydrazinecarbothioamide could modulate its lipophilicity and steric profile, potentially affecting its ability to form stable, cell-permeable metal complexes with anticancer activity. A comparative analysis with semicarbazides suggests that while thiosemicarbazides may have higher metabolic activity and toxicity, they can also induce oxidative stress and DNA damage, which are viable strategies in cancer therapy.[9]

Antiviral and Other Activities

Thiosemicarbazide derivatives have also been investigated for their antiviral, antitubercular, and antioxidant activities.[12][13][14] The broad biological profile underscores the therapeutic potential of this class of compounds.

Experimental Protocols for Biological Activity Screening

To facilitate further research and validation, this section provides standardized methodologies for key biological assays.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for assessing antibacterial efficacy.[3]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Inoculum_Prep Culture bacterial strains and standardize inoculum to 0.5 McFarland turbidity. Dilute to a final concentration of ~5 x 10^5 CFU/mL in each well. Controls Include positive (bacteria, no compound), negative (broth, no bacteria), and standard antibiotic controls. Inoculum_Prep->Controls Incubation Incubate the microtiter plates at 37°C for 18-24 hours. Controls->Incubation MIC_Determination Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth. Incubation->MIC_Determination

Caption: Generalized workflow for the validation of antibacterial activity using the broth microdilution method.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

MTT_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cancer cells in a 96-well plate and allow them to adhere overnight. Add_Compound Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Seed_Cells->Add_Compound Add_MTT Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add_Compound->Add_MTT Add_Solvent Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Add_MTT->Add_Solvent Measure_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Add_Solvent->Measure_Absorbance Calculate_Viability Calculate cell viability as a percentage of the untreated control and determine the GI50 value. Measure_Absorbance->Calculate_Viability

Caption: Step-by-step workflow for assessing in vitro anticancer activity using the MTT assay.

Putative Mechanism of Action

The biological activity of thiosemicarbazide derivatives is often multifaceted.

Potential Anticancer Mechanism of Thiosemicarbazones

Anticancer_Mechanism TSC Thiosemicarbazone (e.g., N-butyl-1-methylhydrazinecarbothioamide derivative) Complex Metal-Thiosemicarbazone Complex TSC->Complex Metal_Ion Cellular Metal Ions (e.g., Cu²⁺, Fe²⁺) Metal_Ion->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS RNR Ribonucleotide Reductase (RNR) Inhibition Complex->RNR Oxidative_Stress Oxidative Stress and DNA Damage ROS->Oxidative_Stress DNA_Synthesis Inhibition of DNA Synthesis RNR->DNA_Synthesis Apoptosis Apoptosis (Programmed Cell Death) DNA_Synthesis->Apoptosis Oxidative_Stress->Apoptosis

Caption: Putative anticancer mechanism of thiosemicarbazones involving metal chelation and downstream effects.

Conclusion and Future Directions

While direct experimental data on N-butyl-1-methylhydrazinecarbothioamide is scarce, the extensive literature on related thiosemicarbazide derivatives provides a strong foundation for predicting its potential biological activities. The presence of N-butyl and N-methyl substituents suggests that it could exhibit significant antimicrobial and anticancer properties, likely through mechanisms involving metal chelation and enhanced cellular uptake.

Future research should focus on the synthesis and direct biological evaluation of N-butyl-1-methylhydrazinecarbothioamide to validate these hypotheses. Further investigation into its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile will also be crucial for its development as a potential therapeutic agent.[9] The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

  • Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1975.
  • BenchChem. (2025).
  • Salah, B. A., Kandil, A. T., & Abd El-Nasser, M. G. (2018). A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. Research & Reviews: Journal of Chemistry, 7(1).
  • Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry.
  • Waghmare, R., Lokhande, R., & Tarade, A. (2019). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY THIOSERMICARBAZIDE. Journal of Drug Delivery and Therapeutics, 9(4-s), 823-829.
  • Plech, T., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1548.
  • Kapron, B., et al. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert Opinion on Drug Discovery.
  • Mohammadi, A., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 915-925.
  • Karki, S. S., et al. (2011). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-hydrazinecarbothioamide and its derivatives. Tropical Journal of Pharmaceutical Research, 10(5), 631-639.
  • Taha, M., et al. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B, 3(3), 241-257.
  • Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • Taha, M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8783.
  • Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • Damena, T., & Belew, S. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Results in Chemistry, 4, 100318.
  • Ilas, J., et al. (2018). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 23(11), 2886.
  • Al-Amiery, A. A., et al. (2012). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). Organic and Medicinal Chemistry Letters, 2(1), 19.
  • Gadoiu, S., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8740.
  • Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31-39.
  • Shang, J., et al. (2005). Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. Pest Management Science, 61(10), 997-1002.
  • Mannan, A., et al. (2014). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. The Scientific World Journal, 2014, 685734.
  • Singh, R. K., et al. (2016). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. International Journal of Pharmaceutical Sciences and Research, 7(3), 1146-1153.
  • Donnelly, C. R., et al. (2020). Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes. Journal of Medicinal Chemistry, 63(8), 4263-4282.

Sources

Comparative

A Comparative Guide to HPLC and GC Methodologies for Purity Validation of N-butyl-1-methylhydrazinecarbothioamide

In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of N-butyl-1-methylhydrazinecarbothioamide, a novel hydrazinecarbothioamide derivative. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind the methodological choices, offering a robust framework for researchers, scientists, and drug development professionals to establish self-validating analytical systems for this and similar molecules.

Introduction: The Analytical Imperative for N-butyl-1-methylhydrazinecarbothioamide Purity

N-butyl-1-methylhydrazinecarbothioamide belongs to a class of compounds with significant potential in medicinal chemistry and material science, often serving as precursors or active agents themselves.[1][2][3] The presence of impurities, even in trace amounts, can profoundly alter the compound's biological activity, toxicity profile, and physical properties. Therefore, the development and validation of precise and accurate analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.[4][5] This guide will focus on a newly developed Reversed-Phase HPLC (RP-HPLC) method as the primary analytical technique and compare its performance characteristics with a proposed Gas Chromatography (GC) method, offering a comprehensive perspective on the optimal analytical strategy.

The Primary Technique: A Validated RP-HPLC Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[6] For N-butyl-1-methylhydrazinecarbothioamide, an RP-HPLC method is proposed, leveraging the compound's moderate polarity for effective separation on a C18 stationary phase.

Rationale for Method Development

The choice of an RP-HPLC system is predicated on the physicochemical properties of N-butyl-1-methylhydrazinecarbothioamide. The presence of both polar (hydrazinecarbothioamide) and non-polar (N-butyl, methyl) moieties suggests good retention and separation on a non-polar stationary phase like C18. A buffered mobile phase is selected to ensure consistent ionization of the analyte, leading to reproducible retention times and peak shapes. UV detection is chosen based on the anticipated presence of a chromophore in the molecule.

Detailed Experimental Protocol: RP-HPLC

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7][8]

  • Mobile Phase: A gradient elution is proposed to ensure separation of potential impurities with varying polarities.

    • Solvent A: 10 mM Ammonium Acetate buffer, pH 7.0

    • Solvent B: Acetonitrile

    • Gradient: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B)

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (preliminary; to be optimized based on UV scan of the pure substance).[10]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A/B (50:50 v/v)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-butyl-1-methylhydrazinecarbothioamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 100 mg of the N-butyl-1-methylhydrazinecarbothioamide sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with diluent. Further dilute 10 mL of this solution to 100 mL with diluent.

Method Validation: A Comprehensive Approach based on ICH Guidelines

The developed HPLC method must be rigorously validated to ensure it is fit for its intended purpose.[4][5][11][12][13] The validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are outlined below.

2.3.1. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Analyze blank (diluent), placebo (if applicable), a solution of the pure analyte, and a spiked sample containing known impurities.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.[14]

2.3.2. Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10][15]

2.3.3. Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Acceptance Criteria: The range is inferred from the linearity, accuracy, and precision studies.

2.3.4. Accuracy The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known quantity of the analyte into a placebo or a known sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15]

2.3.5. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

2.3.6. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[7][8]

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

2.3.7. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits.

2.3.8. System Suitability To ensure that the chromatographic system is adequate for the intended analysis.

  • Protocol: Inject five replicate injections of the working standard solution.

  • Acceptance Criteria: RSD of peak area ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.

Diagram of the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Method_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Outcome Outcome MD_Start Define Analytical Target Profile MD_Selection Select Column, Mobile Phase, Detector MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization Validation_Start Finalized Method MD_Optimization->Validation_Start Method Finalized Specificity Specificity Validated_Method Validated HPLC Method for Routine Use Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method System_Suitability System Suitability System_Suitability->Validated_Method Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Accuracy Validation_Start->Precision Validation_Start->LOD_LOQ Validation_Start->Robustness Validation_Start->System_Suitability

Caption: Workflow for HPLC method development and validation.

The Alternative Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[16] For N-butyl-1-methylhydrazinecarbothioamide, GC can be a viable alternative, particularly for assessing volatile impurities.

Rationale for GC as an Alternative

While the target analyte itself may have limited thermal stability, GC can be an excellent tool for detecting and quantifying low molecular weight, volatile impurities that might not be well-retained or resolved by RP-HPLC. A headspace GC-MS method would be particularly advantageous for identifying residual solvents and volatile by-products from the synthesis.

Detailed Experimental Protocol: Headspace GC-MS

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 35-500 amu

Headspace Conditions:

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Equilibration Time: 15 min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the N-butyl-1-methylhydrazinecarbothioamide sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and place it in the headspace autosampler.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of N-butyl-1-methylhydrazinecarbothioamide is not a matter of one being universally superior but rather of selecting the right tool for the specific analytical challenge.

Parameter RP-HPLC Headspace GC-MS Rationale for Assessment
Applicability to Analyte HighModerate (potential for thermal degradation)HPLC is generally better suited for non-volatile and thermally labile compounds.
Detection of Non-Volatile Impurities ExcellentPoorHPLC excels at separating and detecting impurities with similar polarity to the main compound.
Detection of Volatile/Semi-Volatile Impurities Poor to ModerateExcellentGC is the gold standard for analyzing residual solvents and volatile by-products.
Sensitivity (LOD/LOQ) Typically in the low ng to pg rangeCan achieve very low detection limits, especially with MS detection.Both techniques can be highly sensitive, but GC-MS often has an edge for volatile analytes.
Specificity High (with PDA detector)Very High (with Mass Spectrometry)MS provides structural information, offering unambiguous peak identification.
Precision High (RSD < 2%)High (RSD < 5%)Both methods can be highly precise with proper validation.
Sample Throughput ModerateModerate to HighHeadspace GC can be fully automated for high throughput.
Method Development Complexity ModerateModerate to HighOptimizing GC temperature programs and MS parameters can be complex.

Diagram of the Comparative Experimental Design

Comparative_Design cluster_HPLC Primary Method: RP-HPLC cluster_GC Alternative Method: Headspace GC-MS cluster_Comparison Comparative Assessment Sample N-butyl-1-methylhydrazine- carbothioamide Sample HPLC_Analysis Analysis for Main Component Purity & Non-Volatile Impurities Sample->HPLC_Analysis GC_Analysis Analysis for Volatile Impurities & Residual Solvents Sample->GC_Analysis HPLC_Validation Full Method Validation (ICH Q2(R1)) HPLC_Analysis->HPLC_Validation Comparison_Table Performance Comparison Table HPLC_Validation->Comparison_Table GC_Validation Partial Method Validation (Specificity, LOD/LOQ, Linearity) GC_Analysis->GC_Validation GC_Validation->Comparison_Table

Caption: Comparative experimental design for purity validation.

Conclusion and Recommendations

For the comprehensive purity assessment of N-butyl-1-methylhydrazinecarbothioamide, a validated RP-HPLC method serves as the most robust primary technique. It allows for the accurate and precise quantification of the main component and the detection of non-volatile impurities. However, to ensure a complete purity profile, especially in a drug development context, the use of an orthogonal technique is highly recommended. Headspace GC-MS is an ideal complementary method for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthetic process.

By employing both HPLC and GC, researchers can build a more complete and reliable picture of the compound's purity, ensuring the quality and consistency of their materials. The detailed protocols and validation strategies presented in this guide provide a solid foundation for establishing such a comprehensive analytical control strategy.

References

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Available at: [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available at: [Link]

  • (PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Available at: [Link]

  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Analytical Methods for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ICH guidelines for validation final. Slideshare. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available at: [Link]

  • (PDF) Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. ResearchGate. Available at: [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Available at: [Link]

  • Liu, K.-T., Yang, H.-H., et al. (2015). Development and validation of an HPLC method for the purity assay of B. Journal of Food and Drug Analysis, 23(3), 497-504.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Özbek, O., Ören, S., Gürdere, M. B., Isildak, Ö., & Ceylan, M. (2023). Synthesis and electroanalytical applications of a novel hydrazinecarbothioamide derivative molecule. Chemical Papers, 77(11), 6679-6687.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

Sources

Validation

A Comparative Analysis of Chelating Affinity: N-butyl-1-methylhydrazinecarbothioamide vs. EDTA

For Researchers, Scientists, and Drug Development Professionals In the landscape of chelation chemistry, the selection of an appropriate chelating agent is paramount for applications ranging from heavy metal detoxificati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chelation chemistry, the selection of an appropriate chelating agent is paramount for applications ranging from heavy metal detoxification to the stabilization of pharmaceutical formulations. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, a workhorse molecule valued for its broad-spectrum and high-affinity metal binding. However, the quest for novel chelators with tailored specificities and improved pharmacological profiles is a continuous endeavor. This guide provides an in-depth comparison of the chelating affinity of the well-established EDTA with a representative of the thiosemicarbazide class of compounds, N-butyl-1-methylhydrazinecarbothioamide.

Introduction to the Chelators

EDTA (Ethylenediaminetetraacetic acid) is a polyprotic acid containing four carboxylate groups and two amine groups, which can collectively act as six donor sites for a metal ion. This hexadentate nature allows EDTA to form exceptionally stable, water-soluble 1:1 complexes with a wide range of metal ions through the formation of multiple five-membered chelate rings.[1] Its high affinity for di- and trivalent cations has cemented its role in various industrial and medical applications.[2]

N-butyl-1-methylhydrazinecarbothioamide belongs to the thiosemicarbazide family of compounds. These molecules are characterized by the presence of a hydrazinecarbothioamide (-NH-NH-C(S)-N<) functional group. The nitrogen and sulfur atoms within this group act as key donor sites for metal chelation.[3][4] Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to form stable complexes with transition metals and have garnered significant interest for their diverse biological activities, which are often linked to their metal-chelating properties.[5][6] The coordination of metal ions by thiosemicarbazones typically occurs through the sulfur atom and a nitrogen atom of the hydrazine moiety, forming a stable five-membered chelate ring.[3][6]

Structural Basis of Chelation: A Comparative Overview

The chelating efficacy of a molecule is intrinsically linked to its molecular structure, specifically the number and nature of its donor atoms and the conformational flexibility to arrange these atoms around a central metal ion.

dot

Figure 1: Chelation modes of EDTA and a thiosemicarbazide derivative.

As depicted in Figure 1, EDTA is a hexadentate ligand, meaning it can form up to six coordination bonds with a single metal ion. This multi-point attachment, known as the chelate effect, results in a thermodynamically highly stable complex.[7] The four carboxylate and two amine groups of EDTA create a cage-like structure that effectively sequesters the metal ion.

In contrast, N-butyl-1-methylhydrazinecarbothioamide typically acts as a bidentate ligand, coordinating to a metal ion through the sulfur atom and one of the nitrogen atoms of the hydrazine group.[3][6] This forms a single five-membered chelate ring. While this chelation enhances stability compared to monodentate ligands, the overall stability of the complex is generally expected to be lower than that formed with a hexadentate ligand like EDTA.

Comparative Chelating Affinity: A Quantitative Perspective

The affinity of a chelating agent for a metal ion is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and thus a higher affinity of the ligand for the metal ion.[8]

The following table provides a comparative overview of the expected and known chelating affinities.

Metal IonEDTA (log K)N-butyl-1-methylhydrazinecarbothioamide (Expected log K Range - Inferred)Key Considerations
Cu(II)18.8HighThiosemicarbazones generally show a high affinity for copper(II).[3]
Ni(II)18.6Moderate to HighNickel(II) forms stable complexes with thiosemicarbazones.[3]
Zn(II)16.5ModerateZinc(II) complexes with thiosemicarbazones are well-documented.[9]
Co(II)16.3ModerateCobalt(II) is expected to form stable chelates.[3]
Fe(III)25.1Moderate to HighThiosemicarbazones are known to be effective iron chelators.
Pb(II)18.0ModerateAffinity is expected, but likely lower than EDTA.
Ca(II)10.6LowThiosemicarbazides are not typically strong chelators of alkaline earth metals.
Mg(II)8.7LowSimilar to calcium, a low affinity is anticipated.

Analysis of Affinity Data:

From the table, it is evident that EDTA exhibits exceptionally high stability constants across a broad spectrum of metal ions, including both transition metals and alkaline earth metals. This broad-spectrum, high-affinity profile is a direct consequence of its hexadentate nature.[7]

N-butyl-1-methylhydrazinecarbothioamide, as a representative thiosemicarbazide, is anticipated to demonstrate significant chelating affinity, particularly for transition metal ions like copper, nickel, and iron. This is attributed to the favorability of coordination with the soft sulfur donor atom and the nitrogen atom. However, due to its bidentate nature, its stability constants are expected to be considerably lower than those of EDTA for the same metal ions. Furthermore, its affinity for alkaline earth metals like calcium and magnesium is likely to be significantly lower than that of EDTA. This selectivity for transition metals over alkaline earth metals can be advantageous in biological systems where the chelation of essential ions like Ca(II) and Mg(II) is undesirable.

Experimental Protocol: Comparative Analysis of Chelating Affinity by UV-Vis Spectrophotometry

To empirically compare the chelating affinity of N-butyl-1-methylhydrazinecarbothioamide and EDTA for a given metal ion (e.g., Cu(II)), a competitive UV-Vis spectrophotometry experiment can be employed. This method relies on the principle that the addition of a stronger chelator will displace a weaker chelator from a metal-ligand complex, resulting in a measurable change in the solution's absorbance spectrum.

Materials:

  • Standard solution of a metal salt (e.g., CuSO₄)

  • Standard solution of EDTA

  • Standard solution of N-butyl-1-methylhydrazinecarbothioamide

  • A suitable buffer solution to maintain a constant pH

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Metal-Ligand Complex: Prepare a solution containing a known concentration of the metal ion and N-butyl-1-methylhydrazinecarbothioamide in the buffer. The concentrations should be chosen to ensure the formation of the metal-thiosemicarbazide complex, which should exhibit a characteristic absorbance spectrum.

  • Initial Spectral Measurement: Record the UV-Vis spectrum of the metal-N-butyl-1-methylhydrazinecarbothioamide complex.

  • Titration with EDTA: Sequentially add small, known volumes of the standard EDTA solution to the metal-thiosemicarbazide complex solution.

  • Spectral Monitoring: After each addition of EDTA, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in the absorbance at the wavelength corresponding to the maximum absorbance of the metal-N-butyl-1-methylhydrazinecarbothioamide complex and the metal-EDTA complex. A decrease in the former and an increase in the latter indicates the displacement of the thiosemicarbazide by EDTA.

  • Determination of Relative Affinity: The extent of displacement at equimolar concentrations of the two ligands provides a qualitative comparison of their chelating affinities. For a quantitative analysis, the data can be fitted to appropriate binding models to determine the stability constants.

dot

Experimental_Workflow A Prepare Metal-Thiosemicarbazide Complex Solution B Record Initial UV-Vis Spectrum A->B C Titrate with Standard EDTA Solution B->C D Record UV-Vis Spectrum after each EDTA addition C->D D->C Repeat Titration E Analyze Spectral Changes D->E F Determine Relative Chelating Affinity E->F

Figure 2: Experimental workflow for comparing chelating affinity.

Conclusion: Choosing the Right Chelator for the Application

The choice between EDTA and a thiosemicarbazide derivative like N-butyl-1-methylhydrazinecarbothioamide is highly dependent on the specific application.

EDTA remains the chelator of choice when:

  • Broad-spectrum, high-affinity chelation is required for a wide range of metal ions.

  • The primary goal is the complete removal of metal ions from a system.

  • Chelation of alkaline earth metals is not a concern or is desired.

N-butyl-1-methylhydrazinecarbothioamide and other thiosemicarbazides may be more suitable when:

  • Selectivity for transition metals over alkaline earth metals is crucial, particularly in biological contexts.

  • The biological activity associated with the thiosemicarbazide scaffold is a desired secondary property.

  • A lower, yet significant, chelating affinity is sufficient for the intended purpose, potentially offering a better therapeutic window in drug development.

This guide provides a foundational understanding of the comparative chelating affinities of EDTA and N-butyl-1-methylhydrazinecarbothioamide. For specific research and development applications, it is imperative to conduct direct experimental evaluations to determine the most effective chelating agent.

References

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2023). Molecules, 28(4), 1737. [Link]

  • Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. (2021). Current Pharmaceutical Design, 27(34), 3684-3698. [Link]

  • Chelation Therapy for Rare Earth Element Toxicity: Current Evidence, Challenges and Future Directions. (2023). International Journal of Molecular Sciences, 24(24), 17493. [Link]

  • Synthesis and Biological Activity Studies of Some Novel Metal Complexes Derivate From 2-(2-Imino-1- Methylimidazolidin-4-Ylidene) Hydrazinecarbothioamide. (2025). Journal of Pharmaceutical Negative Results, 13(3), 432-439. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. (2010). ARKIVOC, 2010(1), 235-278. [Link]

  • QSPR-based calculation model for stability constants of new metal-thiosemicarbazone complexes with hybrid techniques. (2024). Hue University Journal of Science: Natural Science, 133(1A), 45-58. [Link]

  • Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. (2021). Bulletin of the Chemical Society of Ethiopia, 35(2), 413-424. [Link]

  • Thiosemicarbazone derivatives of transition metals as multi-target drugs: A Review. (2022). Results in Chemistry, 4, 100459. [Link]

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. [Link]

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2023). Molecules, 28(4), 1737. [Link]

  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. [Link]

  • Stability constants of metal complexes and their applications. [Link]

  • Stability constants of complexes. Wikipedia. [Link].wikipedia.org/wiki/Stability_constants_of_complexes)

Sources

Comparative

Mass Spectrometry Validation of N-butyl-1-methylhydrazinecarbothioamide Synthesis: HR-ESI-QTOF vs. GC-EI-MS

Executive Summary The synthesis and structural validation of hydrazinecarbothioamides (thiosemicarbazides) represent a critical workflow in the development of novel pharmacophores, particularly those targeting metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural validation of hydrazinecarbothioamides (thiosemicarbazides) represent a critical workflow in the development of novel pharmacophores, particularly those targeting metabolic disorders and infectious diseases[1]. N-butyl-1-methylhydrazinecarbothioamide (CAS: 21198-52-7) is a highly functionalized derivative that presents unique analytical challenges. Due to the thermal lability of the N-N and C=S bonds, traditional analytical platforms often yield artifactual data.

This guide objectively compares two dominant mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) —to determine the optimal methodology for validating the synthesis of this compound.

Mechanistic Synthesis Protocol

The synthesis of N-butyl-1-methylhydrazinecarbothioamide relies on the nucleophilic addition of methylhydrazine to butyl isothiocyanate[2].

Causality in Experimental Design

Methylhydrazine possesses two nitrogen atoms with differing nucleophilicities. The terminal −NH2​ group is significantly more nucleophilic and less sterically hindered than the internal −NH−CH3​ group. By strictly controlling the reaction temperature (0–5 °C), we kinetically favor the attack of the −NH2​ nitrogen onto the electrophilic carbon of the isothiocyanate, preventing bis-alkylation and ensuring the correct regioselectivity.

Step-by-Step Synthesis Methodology
  • Preparation: Dissolve 10 mmol (0.46 g) of methylhydrazine in 20 mL of anhydrous absolute ethanol in a 100 mL round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C. (Causality: The condensation is highly exothermic; thermal control prevents premature cyclization into triazole derivatives).

  • Addition: Dissolve 10 mmol (1.15 g) of butyl isothiocyanate in 10 mL of absolute ethanol. Add this solution dropwise to the methylhydrazine over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir continuously at room temperature (25 °C) for 4 hours under a nitrogen atmosphere.

  • Isolation: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude oily residue from a mixture of ethanol/water (80:20) to yield pure N-butyl-1-methylhydrazinecarbothioamide as a crystalline solid.

Platform Comparison: HR-ESI-QTOF vs. GC-EI-MS

Validating the synthesized structure requires an analytical technique that can confirm the exact molecular weight without inducing degradation.

The Failure of GC-EI-MS (Hard Ionization)

While GC-EI-MS is a gold standard for volatile organics, it is actively detrimental to thiosemicarbazide derivatives. The heated GC injection port (typically 250 °C) provides excessive thermal energy, causing N-butyl-1-methylhydrazinecarbothioamide to undergo intramolecular cyclization, forming artifactual triazole or thiadiazole isomers before ionization[3]. Consequently, the resulting EI mass spectrum reflects thermal degradation products rather than the intact synthesized molecule.

The Superiority of HR-ESI-QTOF (Soft Ionization)

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the liquid phase directly into the gas phase at near-ambient temperatures. This preserves the fragile thioamide and hydrazine linkages, allowing for the detection of the intact protonated molecule [M+H]+ [4]. Furthermore, coupling ESI with a QTOF analyzer provides sub-ppm mass accuracy, definitively confirming the elemental composition ( C6​H1​5N3​S ).

Table 1: Comparative Performance Metrics for Validation
ParameterHR-ESI-QTOF MSGC-EI-MS
Ionization Type Soft (Liquid-to-Gas transfer)Hard (70 eV Electron Impact)
Thermal Stress Low (Desolvation at 200 °C, no column heating)High (Injector at 250 °C, Column up to 300 °C)
Primary Ion Detected Intact [M+H]+ (m/z 162.1062)Fragmented/Cyclized artifacts
Suitability for Thiosemicarbazides Optimal - Preserves C=S and N-N bondsPoor - Induces thermal cyclization
Structural Elucidation Excellent via CID MS/MSUnreliable due to pre-ionization degradation

Analytical Validation Workflows

Diagram 1: Synthesis & MS Validation Logic

G N1 Butyl Isothiocyanate + Methylhydrazine N2 Nucleophilic Addition (0-5°C, EtOH) N1->N2 N3 N-butyl-1-methylhydrazinecarbothioamide (Crude) N2->N3 High Yield N4 HR-ESI-QTOF MS (Soft Ionization) N3->N4 Recommended N5 GC-EI-MS (Hard Ionization / Thermal) N3->N5 Not Recommended N6 Intact [M+H]+ Detected (m/z 162.1062) N4->N6 Preserves C=S bond N7 Thermal Degradation (Triazole/Thiadiazole) N5->N7 Heat-induced cyclization

Workflow comparing ESI-QTOF and GC-EI-MS for hydrazinecarbothioamide validation.

Step-by-Step HR-ESI-QTOF Protocol
  • Sample Preparation: Dissolve 1 mg of the purified N-butyl-1-methylhydrazinecarbothioamide in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Working Dilution: Dilute the stock to 1 µg/mL using a solvent system of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic hydrazine nitrogens to form [M+H]+ ).

  • Instrument Tuning:

    • Capillary Voltage: 3.5 kV (Positive Ion Mode)

    • Desolvation Gas Temperature: 200 °C

    • Desolvation Gas Flow: 8 L/min

  • MS/MS Acquisition: Isolate the precursor ion at m/z 162.1 and apply Collision-Induced Dissociation (CID) using Nitrogen as the collision gas at an energy of 15–25 eV to generate structural fragments.

ESI-MS/MS Fragmentation Analysis

To create a self-validating system, the exact mass of the precursor ion must be corroborated by its fragmentation pattern. Under CID, N-butyl-1-methylhydrazinecarbothioamide undergoes predictable bond cleavages.

Table 2: Key ESI-MS/MS Fragmentation Ions
Exact Mass (m/z)FormulaNeutral LossMechanistic Assignment
162.1062 [C6​H16​N3​S]+ NoneIntact Protonated Precursor [M+H]+
128.0953 [C6​H14​N3​]+ −34.01 Da ( H2​S )Cleavage of the C=S bond
116.0531 [C5​H10​NS]+ −46.05 Da ( CH6​N2​ )Loss of the methylhydrazine moiety
89.0171 [C2​H5​N2​S]+ −73.08 Da ( C4​H11​N )Loss of the butylamine moiety
Diagram 2: Collision-Induced Dissociation (CID) Pathway

G M [M+H]+ m/z 162.1062 F1 Loss of Methylhydrazine (-46 Da) M->F1 F2 Loss of Butylamine (-73 Da) M->F2 F3 Loss of H2S (-34 Da) M->F3 I1 [C5H10NS]+ m/z 116.053 F1->I1 I2 [C2H5N2S]+ m/z 89.017 F2->I2 I3 [C6H14N3]+ m/z 128.095 F3->I3

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

For the structural validation of N-butyl-1-methylhydrazinecarbothioamide, HR-ESI-QTOF is unequivocally superior to GC-EI-MS . The thermal lability of the thiosemicarbazide backbone renders high-temperature GC methods obsolete, as they generate artifactual cyclized data[3]. By utilizing soft electrospray ionization and targeted CID fragmentation, researchers can achieve a self-validating, high-confidence confirmation of both the intact molecular weight and the internal connectivity of the synthesized product.

References

  • Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpfnDyTckJtaElubmtwT-dfWPxjt9la2vRZO66AyR6wl6mSGEbAdSdvAns5YSzNhoMrVTtETAGgEeRGJhIwWsQo2Th4XZniWzyOQ76XKgZs8CTK570m1B70M8eLofPrhIeCbAE]
  • Functional, Aromatic, and Fluorinated Monothiosemicarbazones: Investigations into Their Structures and Activity toward the Gallium-68 Incorporation by Microwave Irradiation. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZhi-G8ztluJdBDqds8TjIcg0cgc66HqoULP_71prz3UmIWFDWKRU-rOXN-r-xTWj_TULGI755BeHuetpkka7lKFB929bfk-CsGYRkIjsgXUnliD7sZi6X-yKxRVQruLjBvfJl1ghZ_1BO-Mg=]
  • Electrospray ionization tandem mass spectrometric studies to probe the interaction of Cu(Ⅱ) with amoxicillin. rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGOL9jmhLseyGbX8_qjUp7jSJxfG0qiB7eTfMnRb5kK6oZnV-m5Wf6Lnm4EzvvpnQLfcGJTxPhGhboEXoPDLqnXG5GvW-8wJtQF5Iq6cNjPeB8JzqZfmsPJN6rlf3W1jEz8hSA]
  • Thiosemicarbazone Dynamic Combinatorial Chemistry: Equilibrator. kiku.dk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBXkHHPuLHNIhiZIf6ceUk7nLe0r3MaISHWKE5qf78ARsepXPDtdquzmcJkPi1UM_EmQzpnqw5mk80bLWwk3Aj6G1T3dkPZnwM8L_IdYI-q2dHOSSihGZq8mBq_szo1Ak3J-q5VEyWqzYrvtPB-CLTfdu-mYKbtLp6-f3IPYUvvPmgqk14BE5LGFcvLYWgG88=]

Sources

Validation

Benchmarking the Cytotoxicity of N-butyl-1-methylhydrazinecarbothioamide Against Standard Chemotherapeutic Agents: A Comparative Guide

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound, N-butyl-1-methylhydrazinecarbothioamide, benchmarked against the established chemotherapeutic drugs, Do...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound, N-butyl-1-methylhydrazinecarbothioamide, benchmarked against the established chemotherapeutic drugs, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and professionals in drug development with an interest in novel anticancer compounds.

Introduction: The Therapeutic Potential of Hydrazinecarbothioamide Derivatives

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Within this landscape, thiosemicarbazide and its derivatives, such as hydrazinecarbothioamides, have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer effects.[1][2][3] The core chemical scaffold of these compounds allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Several studies have demonstrated that derivatives of hydrazinecarbothioamide exhibit potent cytotoxic activity against various human and murine cancer cell lines.[4][5][6] The proposed mechanisms often involve the inhibition of key cellular processes such as DNA synthesis.[6]

This guide focuses on a specific derivative, N-butyl-1-methylhydrazinecarbothioamide, and outlines a rigorous, side-by-side comparison of its cytotoxic effects with those of two widely used and well-characterized chemotherapeutic agents: Doxorubicin and Cisplatin. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][8][9][10] Cisplatin, a platinum-based drug, forms DNA adducts that trigger cell cycle arrest and apoptosis.[11][12][13][14][15] By benchmarking against these standards, we can ascertain the relative potency of N-butyl-1-methylhydrazinecarbothioamide and gain initial insights into its potential as a novel anticancer agent.

Experimental Design & Rationale

The cornerstone of this comparative analysis is a robust in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell viability and metabolic activity.[16][17][18][19] This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[16][18] The amount of formazan produced is directly proportional to the number of living cells.

Cell Line Selection

The choice of cancer cell lines is critical for obtaining relevant and translatable data. For this initial benchmarking study, we propose the use of a panel of well-characterized human cancer cell lines representing different tumor types, for instance:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • MDA-MB-231: An estrogen receptor-negative human breast cancer cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

Using a panel of cell lines provides a broader understanding of the compound's spectrum of activity and may reveal selective cytotoxicity towards specific cancer types.

Methodology: A Step-by-Step Protocol for Cytotoxicity Assessment

This section provides a detailed protocol for the MTT assay to determine the half-maximal inhibitory concentration (IC50) of N-butyl-1-methylhydrazinecarbothioamide, Doxorubicin, and Cisplatin.

Materials and Reagents
  • Selected human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • N-butyl-1-methylhydrazinecarbothioamide (test compound)

  • Doxorubicin hydrochloride (standard drug)

  • Cisplatin (standard drug)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) incubation Incubation (24, 48, or 72 hours) cell_seeding->incubation Add Compounds compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_incubation Formazan Formation (Incubation) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol
  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of N-butyl-1-methylhydrazinecarbothioamide, Doxorubicin, and Cisplatin in DMSO. Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound and standard drugs. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the compounds.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution of the formazan.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package with non-linear regression analysis.

Anticipated Results and Comparative Analysis

The primary outcome of this study will be the IC50 values for N-butyl-1-methylhydrazinecarbothioamide and the standard drugs across the tested cancer cell lines. The results can be summarized in a table for easy comparison.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
N-butyl-1-methylhydrazinecarbothioamide [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin [Expected Literature Value][Expected Literature Value][Expected Literature Value][Expected Literature Value]
Cisplatin [Expected Literature Value][Expected Literature Value][Expected Literature Value][Expected Literature Value]

A lower IC50 value indicates greater cytotoxic potency. By comparing the IC50 values of N-butyl-1-methylhydrazinecarbothioamide to those of Doxorubicin and Cisplatin, we can make an initial assessment of its relative efficacy. For instance, if the IC50 values for the novel compound are comparable to or lower than the standard drugs, it would warrant further investigation.

Discussion and Mechanistic Insights

The cytotoxic activity of hydrazinecarbothioamide derivatives is often attributed to their ability to interfere with DNA synthesis.[6] Some thiosemicarbazones have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. Another potential mechanism could involve the induction of oxidative stress.

Potential Signaling Pathway

Based on the known mechanisms of related compounds and standard cytotoxic drugs, a plausible signaling pathway for N-butyl-1-methylhydrazinecarbothioamide-induced cytotoxicity could involve the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_compound N-butyl-1-methylhydrazinecarbothioamide cluster_cellular_effects Cellular Effects cluster_response Cellular Response compound N-butyl-1-methyl- hydrazinecarbothioamide dna_damage DNA Damage / Replication Stress compound->dna_damage ros ROS Production compound->ros atm_atr ATM/ATR Activation dna_damage->atm_atr ros->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Hypothetical signaling pathway for N-butyl-1-methylhydrazinecarbothioamide-induced cytotoxicity.

This proposed pathway suggests that the compound may induce DNA damage or replication stress, possibly through direct interaction with DNA or inhibition of enzymes involved in DNA synthesis. This, in turn, could activate the ATM/ATR signaling cascade, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or if the damage is too severe, trigger apoptosis. The generation of reactive oxygen species (ROS) is another potential mechanism that can contribute to DNA damage and the activation of stress-response pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the cytotoxicity of N-butyl-1-methylhydrazinecarbothioamide against standard chemotherapeutic drugs. The provided experimental protocol for the MTT assay, along with the framework for data analysis and interpretation, will enable a robust initial assessment of the compound's anticancer potential.

Positive results from this benchmarking study, indicated by low IC50 values, would strongly justify further preclinical development. Future studies should aim to:

  • Elucidate the precise mechanism of action through assays for DNA damage, cell cycle analysis, and apoptosis.

  • Evaluate the compound's efficacy in 3D cell culture models and in vivo animal models of cancer.

  • Assess its toxicity profile in normal, non-cancerous cell lines to determine its therapeutic index.

By systematically following this guide, researchers can effectively evaluate the potential of N-butyl-1-methylhydrazinecarbothioamide and other novel hydrazinecarbothioamide derivatives as next-generation anticancer agents.

References

  • Basu, A. & Krishnamurthy, S. (2010). Cisplatin: an old drug with a newfound efficacy – from mechanisms of action to cytotoxicity.
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: The Good, the Bad and the Ugly Face. Current Medicinal Chemistry, 16(25), 3267-3285.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378.
  • Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351-1371.
  • Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883.
  • Gonzalez, V. M., Fu, Y., & Yu, J. (2014). Cisplatin-induced cell death: from signaling pathways to potential therapeutic strategies.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical Pharmacology, 57(7), 727-741.
  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life Sciences, 76(13), 1439-1453.
  • Pang, B., Qiao, X., Janssen, L., Velds, A., Groothuis, T., Kerkhoven, R., ... & Rottenberg, S. (2013). Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin.
  • Samadhi, T. N. R., & Nindita, Y. (2018). Synthesis and Biological Evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) -hydrazinecarbothioamide Derivatives as Potential Anticancer Agents. Medicinal Chemistry Research, 27(4), 1145-1155.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Yang, Y., Zhang, Y., & Wu, Q. (2014). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 124(11), 1736-1745.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Gulea, A., et al. (2011). Synthesis and Antileukaemia Activity of N-(2,4-dimethylphenyl)hydrazinecarbothioamide and its Azomethine Derivatives. Moldavian Journal of the Physical Sciences, 10(3-4), 359-365.
  • El-Sayed, W. M., et al. (2016). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 21(9), 1224.
  • Aliabadi, A., et al. (2013). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. DARU Journal of Pharmaceutical Sciences, 21(1), 58.
  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8798.
  • Gümüş, F., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(5), 534-541.
  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1845-1854.
  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Shang, J., et al. (2005). Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. Pest Management Science, 61(10), 997-1002.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.
  • Larsson, R., et al. (2018).
  • Carradori, S., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Scientific Reports, 12(1), 4930.
  • Hall, I. H., et al. (1995).
  • Fadda, A. A., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Journal of the Iranian Chemical Society, 19(11), 4785-4813.
  • Kuntala, N., et al. (2013). Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide—a novel topoisomerase II inhibitor. Medicinal Chemistry Research, 22(8), 3967-3974.
  • Gulea, A. (2015).
  • Zahner, H., et al. (1989). Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Acta Tropica, 46(5-6), 331-340.
  • Al-Obaidi, A. M. J., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(7), 241-250.
  • Ishtunov, V. V., et al. (2022). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 27(15), 4905.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723853, N-Methylhydrazinecarbothioamide. Retrieved from [Link].

  • NIST. (n.d.). Hydrazinecarbothioamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Hydrazinecarbothioamide. Retrieved from [Link].

  • Kim, M. S., et al. (2021). Mitigation of benzyl butyl phthalate toxicity in male germ cells with combined treatment of parthenolide, N-acetylcysteine, and 3-methyladenine. Toxicology and Applied Pharmacology, 425, 115610.
  • Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Journal of Toxicology and Environmental Health, Part A, 83(4), 158-168.

Sources

Comparative

FTIR spectra comparison of N-butyl-1-methylhydrazinecarbothioamide and precursors

FTIR Spectral Profiling and Reaction Validation: N-butyl-1-methylhydrazinecarbothioamide vs. Precursors As drug development and materials science increasingly rely on functionalized thiosemicarbazides for their diverse b...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Profiling and Reaction Validation: N-butyl-1-methylhydrazinecarbothioamide vs. Precursors

As drug development and materials science increasingly rely on functionalized thiosemicarbazides for their diverse biological and chelating properties, confirming their successful synthesis is a critical quality control step[1]. The nucleophilic addition of a hydrazine to an isothiocyanate is the standard synthetic route for these compounds[1]. However, verifying the complete conversion of precursors into the final hydrazinecarbothioamide requires precise analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy serves as an ideal, non-destructive modality to track this transformation. This guide provides an in-depth comparative analysis of the FTIR spectra of the product, N-butyl-1-methylhydrazinecarbothioamide , against its two precursors: methylhydrazine and butyl isothiocyanate .

Mechanistic Context and Spectral Strategy

To understand the spectral shifts, we must first examine the reaction mechanism. The synthesis involves the nucleophilic attack of the more reactive nitrogen of methylhydrazine onto the highly electrophilic central carbon of the isothiocyanate group (-N=C=S)[2].

ReactionMechanism A Methylhydrazine (Nucleophile) C Nucleophilic Addition (C-N Bond Formation) A->C B Butyl Isothiocyanate (Electrophile) B->C D N-butyl-1-methyl- hydrazinecarbothioamide C->D Ethanol, Reflux/RT

Caption: Nucleophilic addition workflow forming the thiosemicarbazide core.

The formation of the thiosemicarbazide core fundamentally alters the vibrational modes of the molecule. The cumulative double bonds of the isothiocyanate are broken, yielding a thioamide linkage. Consequently, the analytical strategy relies on a negative confirmation (the disappearance of the precursor's functional group) coupled with a positive confirmation (the appearance of new thioamide and secondary amine bands)[2].

Comparative FTIR Analysis

The Precursors: Methylhydrazine and Butyl Isothiocyanate
  • Butyl Isothiocyanate: The defining feature of any isothiocyanate is the asymmetric stretching vibration of the -N=C=S group. Because this functional group possesses cumulative double bonds and a massive dipole moment change during vibration, it produces a distinct, intensely strong, and broad absorption band typically between 2100 cm⁻¹ and 2200 cm⁻¹ [3]. Additionally, strong aliphatic C-H stretches from the butyl chain appear in the 2850–2960 cm⁻¹ region[4].

  • Methylhydrazine: As a primary/secondary hydrazine derivative, its spectrum is dominated by N-H stretching vibrations in the 3200–3400 cm⁻¹ region[5]. The N-H bending vibrations manifest as a medium-to-strong band around 1600 cm⁻¹, while the C-N stretch appears near 1100 cm⁻¹[5].

The Product: N-butyl-1-methylhydrazinecarbothioamide

Upon successful synthesis, the FTIR spectrum undergoes dramatic, highly diagnostic changes[6]:

  • Disappearance of the -N=C=S Band: The complete absence of the intense 2100–2200 cm⁻¹ peak is the primary indicator that no unreacted butyl isothiocyanate remains[2].

  • Appearance of Thioamide Bands: Unlike a carbonyl (C=O) stretch which typically presents as a single sharp peak, the C=S bond is highly polarizable. Its vibrations couple strongly with C-N stretching and N-H bending modes, resulting in four distinct "thioamide bands"[6].

    • Thioamide I (~1500–1550 cm⁻¹): Mixed N-H bending and C-N stretching.

    • Thioamide II (~1300 cm⁻¹): Mixed C-N stretching and N-H bending.

    • Thioamide III (~1050 cm⁻¹): C-N stretching coupled with C=S stretching.

    • Thioamide IV (~800 cm⁻¹): Primarily the C=S stretching mode.

  • N-H Stretching Alterations: The primary amine of the hydrazine precursor is converted into a secondary amine within the thiosemicarbazide framework, shifting and consolidating the N-H stretching bands into the 3100–3300 cm⁻¹ region[2].

Quantitative Spectral Comparison
Functional Group / Vibration ModeMethylhydrazine (Precursor)Butyl Isothiocyanate (Precursor)N-butyl-1-methylhydrazinecarbothioamide
-N=C=S Asymmetric Stretch N/A~2110 - 2180 cm⁻¹ (Very Strong) Absent
N-H Stretch (Amines/Amides) 3200 - 3400 cm⁻¹ (Broad)N/A3100 - 3300 cm⁻¹ (Distinct peaks)
Aliphatic C-H Stretch 2800 - 3000 cm⁻¹ (Weak)2850 - 2960 cm⁻¹ (Strong)2850 - 2960 cm⁻¹ (Strong)
Thioamide I (N-H bend / C-N) N/AN/A~1500 - 1550 cm⁻¹
Thioamide II (C-N / N-H bend) N/AN/A~1300 cm⁻¹
Thioamide IV (C=S Stretch) N/AN/A~800 cm⁻¹

Experimental Protocol: Synthesis and ATR-FTIR Validation

To ensure high scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. We select ATR over traditional KBr pellet transmission because KBr is highly hygroscopic; absorbed moisture can introduce broad O-H stretching bands (3300–3500 cm⁻¹) that mask the critical N-H stretching region of the thiosemicarbazide[6].

Phase 1: Controlled Synthesis

Causality Check: The reaction is performed in ethanol to solubilize both precursors while allowing the more polar thiosemicarbazide product to precipitate upon cooling, driving the reaction forward.

  • Dissolve 10 mmol of methylhydrazine in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Place the flask in an ice bath (0°C). Reasoning: The nucleophilic addition is exothermic; cooling prevents side reactions or decomposition of the hydrazine.

  • Add 10 mmol of butyl isothiocyanate dropwise over 15 minutes under continuous magnetic stirring[2].

  • Remove the ice bath and allow the mixture to reflux or stir at room temperature for 3-4 hours[2].

  • Evaporate the solvent under reduced pressure or cool to induce crystallization. Filter and wash the resulting solid with cold ethanol.

Phase 2: ATR-FTIR Acquisition (Self-Validating System)

Causality Check: By running the precursors on the exact same instrument immediately prior to the product, we establish an environmental baseline, ensuring the disappearance of the 2150 cm⁻¹ peak is a true chemical change, not an instrument anomaly.

  • Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Background: Collect a background spectrum (air) using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Precursor Baseline: Place a drop of neat butyl isothiocyanate on the crystal. Collect the spectrum to confirm the exact wavenumber of the -N=C=S stretch on your specific instrument. Clean the crystal.

  • Product Analysis: Place 2-3 mg of the synthesized N-butyl-1-methylhydrazinecarbothioamide powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Spectral Troubleshooting Logic

Use the following decision tree to interpret the acquired FTIR data and troubleshoot the synthesis workflow.

SpectralLogic Start Analyze Product Spectrum (4000 - 400 cm⁻¹) Q1 Is the 2100-2200 cm⁻¹ band present? Start->Q1 Unreacted Action: Purify Product. (Unreacted Isothiocyanate) Q1->Unreacted Yes Q2 Are Thioamide bands (~1500, 1300, 800 cm⁻¹) present? Q1->Q2 No Success Confirmed Product: Thiosemicarbazide Derivative Q2->Success Yes Fail Action: Check Precursor Integrity. (Side Product/Decomposition) Q2->Fail No

Caption: Logical decision tree for FTIR spectral validation of thiosemicarbazides.

References

  • PubChem - Butyl Isothiocyanate | C5H9NS | CID 11613 Source: National Institutes of Health (NIH) URL:[Link]

  • PubChem - Methylhydrazine | CH3NHNH2 | CID 6061 Source: National Institutes of Health (NIH) URL:[Link]

  • Butane, 1-isothiocyanato- (IR Spectrum) Source: NIST WebBook URL:[Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and analytical applications of thiosemicarbazide derivative Source: DergiPark URL:[Link]

  • Thiosemicarbazides: Synthesis and reactions Source: ResearchGate URL:[Link]

Sources

Validation

N-butyl-1-methylhydrazinecarbothioamide compared to other hydrazinecarbothioamides

An In-Depth Comparative Guide to N-Substituted Hydrazinecarbothioamides for Drug Discovery Professionals Foreword The hydrazinecarbothioamide (or thiosemicarbazide) scaffold is a cornerstone in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to N-Substituted Hydrazinecarbothioamides for Drug Discovery Professionals

Foreword

The hydrazinecarbothioamide (or thiosemicarbazide) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of heterocyclic compounds and pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[3][4][5] The functional diversity of these molecules is largely dictated by the nature of the substituents on the hydrazine and thioamide nitrogens.

This guide provides a comparative analysis of N-substituted hydrazinecarbothioamides, with a particular focus on understanding the influence of alkyl substituents, such as N-butyl and N-methyl groups, on their biological performance. While direct, extensive data on N-butyl-1-methylhydrazinecarbothioamide is sparse, we can construct a robust comparative framework by analyzing structurally similar analogs reported in the literature. This analysis aims to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of this chemical class, providing researchers with actionable insights for the rational design of novel therapeutics.

The Chemistry of Hydrazinecarbothioamide: Synthesis and Derivatization

The synthesis of N-substituted hydrazinecarbothioamides is typically a straightforward and efficient process, making this scaffold highly attractive for creating large libraries of compounds for screening. The most common method involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.

General Synthetic Pathway

The core reaction involves the condensation of a carbohydrazide (an acyl hydrazine) with a substituted isothiocyanate in a suitable solvent, often ethanol.[6] The isothiocyanate provides the N-substituent (R²) that is crucial for tuning the molecule's biological activity.

The general workflow is depicted below:

Synthesis_Workflow Hydrazide Acid Hydrazide (R¹-CO-NH-NH₂) Reflux Reflux (Heat) Hydrazide->Reflux Isothiocyanate Substituted Isothiocyanate (R²-N=C=S) Isothiocyanate->Reflux Solvent Absolute Ethanol (Solvent/Medium) Solvent->Reflux in Product N-Substituted Hydrazinecarbothioamide Reflux->Product yields SAR_Diagram Core Hydrazinecarbothioamide Scaffold Propyl N-Propyl Group Core->Propyl Butyl N-Butyl Group Core->Butyl Aryl N-Aryl Group (e.g., 4-Br-Phenyl) Core->Aryl Pa High Activity vs. P. aeruginosa Propyl->Pa Optimal for NoSa No Activity vs. S. aureus Propyl->NoSa Sa High Activity vs. S. aureus Butyl->Sa Enables NoPa No Activity vs. P. aeruginosa Butyl->NoPa Aryl->Sa Potent activity Aryl->NoPa

Figure 2: Structure-Activity Relationship (SAR) diagram for N-substituted hydrazinecarbothioamides.

Broader Biological Profile

Beyond antimicrobial effects, hydrazinecarbothioamide derivatives have shown promise in other therapeutic areas:

  • Antioxidant Activity: Certain derivatives, particularly those without further cyclization into triazoles, have demonstrated potent radical scavenging activity, in some cases exceeding that of standard antioxidants like BHA and BHT. [1]* Anticancer and Antiviral Activity: Isatin-based hydrazinecarbothioamides (thiosemicarbazones) have been investigated extensively, with some derivatives showing potent cytostatic effects against leukemia and T-lymphocyte tumor cells, as well as antiviral activity. [4]* Urease Inhibition: Adamantane-linked derivatives have been identified as effective urease inhibitors, a target relevant for treating infections by Helicobacter pylori. [5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed methodologies for synthesis and biological evaluation.

Protocol 1: General Synthesis of N-Alkyl-Hydrazinecarbothioamides

This protocol is adapted from methodologies reported for the synthesis of related compounds. [6][7] Objective: To synthesize an N-substituted hydrazinecarbothioamide derivative.

Materials:

  • Appropriate acid hydrazide (e.g., 2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine) (1 eq.)

  • Substituted isothiocyanate (e.g., butyl isothiocyanate) (1 eq.)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Dissolution: Dissolve 0.005 mol of the acid hydrazide in a sufficient volume of absolute ethanol in a round-bottom flask.

  • Addition: To the stirred solution, add 0.005 mol of the appropriate isothiocyanate (e.g., butyl isothiocyanate).

  • Reaction: Heat the reaction mixture to reflux and maintain it for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol follows the standardized guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine the Minimum Inhibitory Concentration (MIC). [6] Objective: To determine the MIC of synthesized compounds against selected bacterial strains.

Materials:

  • Synthesized hydrazinecarbothioamide compounds

  • Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile dimethyl sulfoxide (DMSO)

  • Reference antibiotics (e.g., Vancomycin, Meropenem)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of final concentrations (e.g., from 100 µM down to 0.09 µM).

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the test compounds, positive controls (reference antibiotics), and a negative control (broth with DMSO, no compound). Include a growth control well (broth with bacteria, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Conclusion

The hydrazinecarbothioamide scaffold is a privileged structure in drug discovery, offering a foundation for developing potent and selective therapeutic agents. This guide demonstrates that the biological activity of its derivatives is exquisitely sensitive to the nature of the N-substituent. The comparative analysis of N-alkyl and N-aryl derivatives reveals clear, and often dramatic, structure-activity relationships. A simple modification, such as extending an alkyl chain from n-propyl to n-butyl, can completely switch the spectrum of antibacterial activity from Gram-negative to Gram-positive pathogens. [8]This high degree of tunability underscores the potential for researchers to rationally design novel hydrazinecarbothioamide-based compounds with tailored pharmacological profiles to address specific therapeutic challenges. Future work should focus on exploring a wider range of substitutions and leveraging these SAR insights to optimize potency and selectivity against clinically relevant targets.

References

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules. [1]2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PubMed. [3]3. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. Medicinal Chemistry Research. [4]4. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [6]6. Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate.

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC. [2]8. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules. [5]9. Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica.

  • Synthesis and molecular modeling study of Cu(Ⅱ) complexes derived from 2-(diphenylmethylene)hydrazinecarbothioamide derivatives with cholinesterase inhibitory activities. ScienceDirect.

  • N-Phenyl-hydrazinecarbothioamide Safety Data Sheet. Fisher Scientific.

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [8]13. N-Methylhydrazinecarbothioamide. PubChem.

  • Hydrazinecarbothioamide. NIST WebBook.

  • Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo.

  • Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones. MDPI. [7]17. Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. SciSpace.

  • 4-Methyl-3-thiosemicarbazide Safety Data Sheet. Thermo Fisher Scientific.

  • Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Journal of Ovonic Research.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-butyl-1-methylhydrazinecarbothioamide

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of N-butyl-1-methylhydrazinecarbothioamide, a compound belonging to the hydrazinecarbothioamide family. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

The structural similarity of N-butyl-1-methylhydrazinecarbothioamide to other hydrazine derivatives and thiosemicarbazides suggests that it should be handled with a high degree of caution.[1][2] Hydrazine and its derivatives are known for their potential toxicity, and as such, all waste streams containing this compound must be treated as hazardous.[3]

Hazard Assessment and Core Safety Principles

Before initiating any disposal procedures, a thorough risk assessment is essential. Based on data from analogous compounds like 4-Methyl-3-thiosemicarbazide, N-butyl-1-methylhydrazinecarbothioamide should be presumed to be highly toxic if swallowed.[4][5]

Core Principles for Safe Disposal:

  • Assume Hazard: Treat N-butyl-1-methylhydrazinecarbothioamide as a hazardous substance. Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[4]

  • Segregation: Never mix N-butyl-1-methylhydrazinecarbothioamide waste with other waste streams, particularly incompatible chemicals.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed and approved waste disposal contractor.[4][5][6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE when handling the compound and its waste.

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling N-butyl-1-methylhydrazinecarbothioamide waste:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat.Prevents skin contact with the hazardous material.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the solid form to avoid inhalation of dust particles.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe collection, storage, and disposal of N-butyl-1-methylhydrazinecarbothioamide waste.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect any solid waste, such as contaminated labware (e.g., weigh boats, pipette tips), in a designated, sealed container. Avoid generating dust.[4][5]

  • Liquid Waste: Collect unused solutions or reaction mixtures in a separate, sealed, and clearly labeled container.

  • Segregation: Keep this waste stream separate from all other laboratory waste to prevent accidental reactions.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid.

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "N-butyl-1-methylhydrazinecarbothioamide"

    • Associated Hazards (e.g., "Toxic")

    • Date of accumulation

    • Laboratory and contact information

Step 3: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area or a designated hazardous waste storage cabinet.

  • The storage area should be cool, dry, and well-ventilated.[7]

  • Ensure the storage area is away from heat, sparks, and open flames.[6]

  • The substance should be stored locked up.[4][5]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.

  • Provide the disposal company with all necessary documentation, including the Safety Data Sheet (SDS) if available, and a full description of the waste.

  • The final disposal method will be determined by the waste disposal company in accordance with all local, regional, and national regulations.[6] Incineration in a chemical incinerator equipped with an after-burner and scrubber is a common method for related compounds like hydrazine.[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[6]

  • Collection: Sweep or shovel the absorbent material into a suitable container for disposal as hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE throughout the cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-butyl-1-methylhydrazinecarbothioamide.

Disposal Workflow for N-butyl-1-methylhydrazinecarbothioamide cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal Generate Generate N-butyl-1-methylhydrazinecarbothioamide Waste Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Place in a Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in a Cool, Dry, Well-Ventilated, Secure Area Containerize->Store Arrange Arrange for Pickup by a Licensed Waste Contractor Store->Arrange Transport Transport to a Permitted Disposal Facility Arrange->Transport Dispose Dispose via Approved Method (e.g., Incineration) Transport->Dispose

Caption: A flowchart outlining the key stages for the safe disposal of N-butyl-1-methylhydrazinecarbothioamide waste.

Conclusion

The proper disposal of N-butyl-1-methylhydrazinecarbothioamide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—including conducting a thorough risk assessment, using appropriate PPE, and engaging professional waste disposal services—researchers can ensure they are managing this hazardous waste in a safe and compliant manner. Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.

References

  • INCHEM. (1991). Hydrazine (HSG 56, 1991).
  • Kao Chemicals. (2015, October 23). QUIMI KAO, S.A..
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Unknown. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6).
  • TargetMol. (n.d.). Safety Data Sheet.
  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • PubChem. (n.d.). N-Methylhydrazinecarbothioamide.
  • NIH. (2023, April 23). Hydrazine Toxicology - StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). Thiosemicarbazide.
  • Tokyo Chemical Industry. (2025, May 5). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of N-Methylhydrazinecarbothioamide

Introduction: Acknowledging and Mitigating Risk While the specific compound N-butyl-1-methylhydrazinecarbothioamide, as initially queried, is not commercially available or described in the scientific literature, we will...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Acknowledging and Mitigating Risk

While the specific compound N-butyl-1-methylhydrazinecarbothioamide, as initially queried, is not commercially available or described in the scientific literature, we will focus this comprehensive guide on a structurally related and well-documented compound: N-Methylhydrazinecarbothioamide (CAS No. 6610-29-3), also known as 4-Methyl-3-thiosemicarbazide.[1] This compound belongs to the hydrazinecarbothioamide class, a group of molecules that serve as valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[2][3]

The utility of hydrazine derivatives is intrinsically linked to their reactivity. This same reactivity necessitates a profound respect for their potential hazards. Hydrazine compounds, as a class, are recognized for their potential toxicity, including irritation, and in some cases, carcinogenicity and mutagenicity.[4] N-Methylhydrazinecarbothioamide is classified as Fatal if swallowed (Acute Toxicity, Oral, Category 2) under the Globally Harmonized System (GHS).[5][6] Therefore, this guide is built upon a foundational principle: proactive risk mitigation through rigorous adherence to safety protocols. The procedures outlined below are designed not merely to comply with regulations, but to create a self-validating system of safety that protects you, your colleagues, and your research.

Section 1: Understanding the Hazard Profile

A comprehensive understanding of the chemical's properties is the cornerstone of safe laboratory practice. This knowledge informs every decision, from the selection of personal protective equipment to the design of your experimental setup.

Table 1: Physicochemical and Toxicological Properties of N-Methylhydrazinecarbothioamide

PropertyValueSource(s)
Chemical Formula C2H7N3S[5]
Molecular Weight 105.16 g/mol
Appearance Off-white to white solid/powder[7]
Melting Point 135-138 °C[8]
Solubility Soluble in alcohol, slightly soluble in water[8]
GHS Hazard Acute Toxicity 2, Oral (H300: Fatal if swallowed) [5][6]
LD50 (Oral, Rat) 14 mg/kg[6]

The primary route of acute, life-threatening exposure is ingestion.[5][6] However, the potential for skin, eye, and respiratory tract irritation is also a significant concern when handling the powdered form of this compound.[6][9] The causality for stringent handling protocols stems from this high oral toxicity and the general risks associated with hydrazine derivatives.

Section 2: Personal Protective Equipment (PPE) - Your Primary Barrier

The use of appropriate PPE is non-negotiable. The following multi-layered approach is mandatory for all personnel handling N-Methylhydrazinecarbothioamide. The logic behind this comprehensive barrier is to prevent all potential routes of exposure: dermal, ocular, and inhalation.

Table 2: Mandatory PPE for Handling N-Methylhydrazinecarbothioamide

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves, inspected before each use.Prevents dermal absorption and irritation. Double-gloving is recommended for extended handling.
Eye/Face Protection Splash-proof chemical safety goggles and a full-face shield.Protects against accidental splashes of the solid powder or solutions into the eyes, which could cause severe irritation.
Body Protection Flame-resistant laboratory coat, full-length pants, and closed-toe shoes.Protects skin from incidental contact and spills.
Respiratory Protection All handling of the solid must be performed within a certified chemical fume hood.[10]A fume hood is the primary engineering control to prevent inhalation of fine powder, which can cause respiratory tract irritation.[9][10]
Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair) Don2->Don3 Doff1 1. Outer Gloves (Dispose as HazWaste) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as HazWaste) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Section 3: Operational Plan for Safe Handling

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and accidental release.

Preparation and Engineering Controls
  • Designated Area: All work with N-Methylhydrazinecarbothioamide must be conducted in a designated area within a laboratory, clearly marked with hazard signs.[10]

  • Fume Hood: Before starting, verify that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept as low as possible.[10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been tested within the last month.[10]

  • Spill Kit: A spill kit containing inert absorbent material (e.g., sand or vermiculite), a sealed container for waste, and appropriate PPE must be readily available.

Step-by-Step Handling Protocol
  • Pre-weighing: If possible, purchase the chemical in pre-weighed amounts to avoid the need to handle the powder.

  • Weighing: If weighing is necessary, perform this task inside the chemical fume hood on a draft shield balance or by taring a sealed container, adding the chemical, and re-weighing. This minimizes the dispersal of the powder.

  • Transfers: Use spark-proof tools for all transfers. When transferring the chemical into a solvent, do so slowly and carefully to avoid splashing.

  • Housekeeping: Maintain a clean workspace. Immediately clean any minor spills within the fume hood using a dampened absorbent pad.

  • Post-Handling: After handling, decontaminate all surfaces within the fume hood. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[1]

Section 4: Disposal Plan - A Cradle-to-Grave Responsibility

All waste containing N-Methylhydrazinecarbothioamide, including empty containers, contaminated PPE, and spill cleanup materials, is classified as hazardous waste.[7] Improper disposal can lead to environmental contamination and poses a significant risk.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers: The original container, even when "empty," will contain residue and must be disposed of as hazardous waste.

Disposal Workflow Diagram

This workflow ensures that all waste is handled safely and in compliance with regulations.

Disposal_Workflow Start Waste Generation (Inside Fume Hood) SolidWaste Place Contaminated Solids (Gloves, Wipes) in Labeled Bag Start->SolidWaste LiquidWaste Collect Unused Solutions in Labeled, Sealed Bottle Start->LiquidWaste Container Original Chemical Bottle (Empty) Start->Container WasteContainer Place all items into a Secondary, Rigid, Sealed Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste->WasteContainer Container->WasteContainer Label Label Container: 'Hazardous Waste' 'N-Methylhydrazinecarbothioamide' 'Toxic' Pictogram WasteContainer->Label Storage Store in Designated Satellite Accumulation Area Label->Storage Pickup Request Pickup by Environmental Health & Safety Storage->Pickup

Caption: Hazardous Waste Disposal Workflow.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate medical attention.[1] Provide the Safety Data Sheet to emergency responders.

Spill Response
  • Minor Spill (inside fume hood): If you are trained and it is safe to do so, use an inert absorbent material to clean up the spill. Place the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and your supervisor. Prevent entry to the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

References

  • N-Methylhydrazinecarbothioamide Overview. Ontosight. [Link]

  • N-Methyl-hydrazine carbothioamide - Physico-chemical Properties. ChemBK. [Link]

  • N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853. PubChem. [Link]

  • Reaction of N,N '-disubstituted hydrazinecarbothioamides with 2-bromo-2- substituted acetophenones. Semantic Scholar. [Link]

  • 4-Methyl-3-thiosemicarbazide. Wikipedia. [Link]

  • (PDF) Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. ResearchGate. [Link]

  • Reactivity of 2-substituted hydrazinecarbothioamides towards tetracyanoethylene and convenient synthesis of (5-amino-2-diazenylt. HELDA - University of Helsinki. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. arkat usa. [Link]

  • Hydrazine Hydrate: Key Insights, Common Issues. Hoo Chemtec. [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC. [Link]

  • hydrazine hydrate 80%. Sdfine. [Link]

  • Hydrazinecarbothioamide, N-methyl-N-phenyl- | C8H11N3S | CID 12881175. PubChem. [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
N-butyl-1-methylhydrazinecarbothioamide
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Reactant of Route 2
N-butyl-1-methylhydrazinecarbothioamide
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